molecular formula C10H8FNS B595576 4-(2-Fluorophenyl)-2-methylthiazole CAS No. 1355248-06-4

4-(2-Fluorophenyl)-2-methylthiazole

Numéro de catalogue: B595576
Numéro CAS: 1355248-06-4
Poids moléculaire: 193.239
Clé InChI: GCZHKMJJVUOWMY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

4-(2-Fluorophenyl)-2-methylthiazole ( 1355248-06-4) is a fluorinated thiazole derivative of interest in medicinal chemistry and pharmacological research. This compound has a molecular formula of C10H8FNS and a molecular weight of 193.24 g/mol . Thiazole derivatives containing a 2-fluorophenyl group are valuable intermediates and core structures in the development of novel bioactive molecules. Research indicates that structurally related aryl and heteroaryl compounds are being investigated as potent and selective P2X3 receptor antagonists . The P2X3 receptor, an ATP-gated cation channel highly expressed in sensory neurons, is a promising therapeutic target for managing a range of conditions, including chronic pain, respiratory diseases, and disorders of the urinary tract . By targeting this purinergic signaling pathway, researchers aim to modulate the transmission of nociceptive information. This makes this compound a compound of significant interest for neuroscientific and pharmacological studies aimed at understanding pain mechanisms and developing new therapeutic agents. This product is intended for research purposes and chemical synthesis as an intermediate. For Research Use Only. Not for human or veterinary or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

4-(2-fluorophenyl)-2-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNS/c1-7-12-10(6-13-7)8-4-2-3-5-9(8)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZHKMJJVUOWMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40732459
Record name 4-(2-Fluorophenyl)-2-methyl-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355248-06-4
Record name Thiazole, 4-(2-fluorophenyl)-2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355248-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(2-Fluorophenyl)-2-methyl-1,3-thiazole
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Foundational & Exploratory

An In-depth Technical Guide to 4-(2-Fluorophenyl)-2-methylthiazole: Properties, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and potential biological properties of the heterocyclic compound 4-(2-Fluorophenyl)-2-methylthiazole. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its synthesis, characterization, and prospective therapeutic applications.

Core Compound Identification

IdentifierValue
Chemical Name This compound
CAS Number 1355248-06-4[1]
Molecular Formula C₁₀H₈FNS
Molecular Weight 193.24 g/mol
Chemical Structure (A chemical structure diagram would be placed here in a formal whitepaper)

Physicochemical Properties

PropertyValueSource/Comment
Melting Point Data not availableExperimental determination is required.
Boiling Point Data not availableExperimental determination is required.
Solubility Data not availableExpected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
pKa Data not availableThe thiazole ring exhibits weak basicity.
Appearance Data not availableLikely a solid at room temperature, based on related structures.

Synthesis and Reactivity

The primary synthetic route for 4-aryl-2-methylthiazoles is the Hantzsch thiazole synthesis . This versatile method involves the condensation of an α-haloketone with a thioamide.

General Hantzsch Thiazole Synthesis Workflow

The synthesis of this compound would logically follow the Hantzsch protocol. The workflow involves two key reactants: 2-bromo-1-(2-fluorophenyl)ethanone and thioacetamide.

G reactant1 2-Bromo-1-(2-fluorophenyl)ethanone intermediate Condensation Intermediate reactant1->intermediate reactant2 Thioacetamide reactant2->intermediate product This compound intermediate->product Cyclization solvent Solvent (e.g., Ethanol) solvent->intermediate heat Reflux heat->intermediate

Figure 1: Hantzsch synthesis of this compound.
Detailed Experimental Protocol (Proposed)

While a specific protocol for this compound is not detailed in the provided search results, a general procedure based on the synthesis of analogous compounds can be outlined[2][3].

Materials:

  • 2-Bromo-1-(2-fluorophenyl)ethanone

  • Thioacetamide

  • Ethanol (or a similar solvent)

Procedure:

  • Dissolve equimolar amounts of 2-bromo-1-(2-fluorophenyl)ethanone and thioacetamide in a suitable solvent, such as ethanol, in a round-bottom flask.

  • The reaction mixture is then heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting crude product is then purified, typically by recrystallization from a suitable solvent or by column chromatography, to yield the pure this compound.

Spectral Characterization

Specific spectral data for this compound is not available in the search results. The following sections describe the expected spectral characteristics based on the analysis of similar compounds[2][4].

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the fluorophenyl ring, the thiazole ring proton, and the methyl group protons. The protons on the fluorophenyl ring will likely exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

ProtonsExpected Chemical Shift (ppm)Multiplicity
Aromatic (Fluorophenyl)7.0 - 8.0Multiplets
Thiazole (C5-H)~7.0Singlet
Methyl (CH₃)~2.5Singlet
¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show distinct signals for the carbons of the thiazole ring, the fluorophenyl ring, and the methyl group. The carbons of the fluorophenyl ring will exhibit splitting due to coupling with the fluorine atom.

CarbonsExpected Chemical Shift (ppm)
Thiazole (C2)160 - 170
Thiazole (C4)145 - 155
Thiazole (C5)110 - 120
Aromatic (Fluorophenyl)115 - 165 (with C-F coupling)
Methyl (CH₃)15 - 25
Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by absorption bands corresponding to the various functional groups present in the molecule.

Functional GroupExpected Wavenumber (cm⁻¹)
C-H (Aromatic)3000 - 3100
C-H (Aliphatic)2850 - 3000
C=N (Thiazole)1600 - 1650
C=C (Aromatic/Thiazole)1450 - 1600
C-F1000 - 1400
Mass Spectrometry (Predicted)

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (193.04 g/mol for C₁₀H₈FNS). Fragmentation patterns would likely involve the loss of the methyl group and cleavage of the thiazole ring.

Potential Applications in Drug Development

Thiazole-containing compounds are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. While the specific biological profile of this compound is not yet reported, related fluorinated phenylthiazole derivatives have shown promise in several therapeutic areas.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazole derivatives. Fluorinated 2-(4-aminophenyl)benzothiazoles have demonstrated potent antiproliferative activity against various cancer cell lines. These compounds can induce the expression of cytochrome P450 enzymes, such as CYP1A1, which is involved in their metabolic activation to cytotoxic species[3].

A related compound containing a fluorophenyl triazole moiety has been shown to induce apoptosis in breast cancer cells by stimulating oxidative stress and inhibiting the Notch-Akt signaling pathway[5]. This suggests that this compound could potentially exert anticancer effects through similar mechanisms.

G compound This compound (Potential Activity) ros Increased ROS Production compound->ros notch_akt Notch-Akt Signaling Pathway ros->notch_akt Inhibits apoptosis Apoptosis notch_akt->apoptosis Leads to

Figure 2: Potential mechanism of anticancer action.
Other Potential Biological Activities

Derivatives of thiazole have also been investigated for their potential in treating diabetes, with some showing α-amylase inhibition activity[2]. The versatile nature of the thiazole scaffold suggests that this compound could be a valuable starting point for the development of novel therapeutic agents targeting a range of diseases.

Conclusion

This compound is a heterocyclic compound with significant potential for further investigation in the field of medicinal chemistry. While experimental data on its specific physicochemical properties and biological activities are currently limited, its synthesis is accessible through the well-established Hantzsch thiazole synthesis. Based on the activities of structurally related compounds, it represents a promising scaffold for the development of new therapeutic agents, particularly in the area of oncology. Further research is warranted to fully elucidate its chemical and biological profile and to explore its potential as a drug candidate.

References

Technical Whitepaper: Crystal Structure Analysis of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A comprehensive search of the scientific literature did not yield a specific crystal structure analysis for 4-(2-Fluorophenyl)-2-methylthiazole. This guide therefore presents a detailed analysis of a closely related analogue, 4-(o-chlorophenyl)-2-aminothiazole (CPAT) , for which experimental data, including synthesis and X-ray diffraction studies, have been published. This compound serves as an illustrative example for researchers in drug development, highlighting the methodologies and data presentation relevant to the structural analysis of this class of compounds.

Introduction

Thiazole derivatives are a cornerstone in medicinal chemistry, demonstrating a wide array of biological activities including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The spatial arrangement of atoms and substituents in these molecules, as determined by crystal structure analysis, is paramount for understanding their mechanism of action and for designing new, more potent therapeutic agents. This technical guide focuses on the synthesis and structural elucidation of 4-(o-chlorophenyl)-2-aminothiazole, a compound that has been synthesized and characterized, providing valuable insights into the structural features of ortho-substituted phenylthiazoles.[4]

Synthesis and Experimental Protocols

The synthesis of 4-(o-chlorophenyl)-2-aminothiazole is efficiently achieved via a microwave-assisted green chemistry approach.[4] This method offers high yields and short reaction times.

Microwave-Assisted Synthesis of 4-(o-chlorophenyl)-2-aminothiazole

The synthesis involves the reaction of o-chloroacetophenone, thiourea, and iodine under microwave irradiation.[4][5]

Experimental Protocol:

  • Reactant Mixture: A mixture of o-chloroacetophenone (0.01 M), thiourea (0.02 M), and iodine (0.01 M) is prepared in a microwave-safe vessel.[5]

  • Microwave Irradiation: The vessel is subjected to microwave irradiation at a power of 170 W. The reaction is typically completed within 5 to 15 minutes.[5]

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion, the reaction mixture is cooled and then poured over ice. The resulting precipitate is filtered, dried, and recrystallized from ethanol to yield the pure product.[5]

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Microwave Synthesis cluster_processing Product Isolation cluster_product Final Product Reactants o-chloroacetophenone + Thiourea + Iodine MW Microwave Irradiation (170W, 5-15 min) Reactants->MW Cooling Cooling & Pouring onto Ice MW->Cooling Filtration Filtration & Drying Cooling->Filtration Recrystallization Recrystallization (Ethanol) Filtration->Recrystallization Product 4-(o-chlorophenyl)- 2-aminothiazole Recrystallization->Product

Caption: Microwave-assisted synthesis workflow for 4-(o-chlorophenyl)-2-aminothiazole.

Crystal Structure Analysis

The determination of the three-dimensional atomic arrangement of a molecule is achieved through single-crystal X-ray diffraction. For 4-(o-chlorophenyl)-2-aminothiazole, X-ray diffraction studies have suggested a triclinic crystal system.[4]

Crystallographic Data

While detailed atomic coordinates and bond lengths for 4-(o-chlorophenyl)-2-aminothiazole are not publicly available, the key crystallographic findings are summarized below.

ParameterValue
Chemical FormulaC₉H₇ClN₂S
Crystal SystemTriclinic
Data SourceX-ray Diffraction (XRD)[4]
Experimental Protocol for X-ray Diffraction

The following is a generalized protocol for the structural analysis of small organic molecules like thiazole derivatives by single-crystal X-ray diffraction.[6][7][8]

  • Crystal Growth: High-quality single crystals of the compound are grown, often by slow evaporation of a suitable solvent.

  • Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

  • Data Collection: The crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[6]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic arrangement. This model is then refined against the experimental data to yield precise atomic coordinates, bond lengths, and bond angles.[8]

XRay_Workflow Crystal_Growth Single Crystal Growth Mounting Crystal Mounting Crystal_Growth->Mounting Data_Collection X-ray Diffraction Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Final_Structure Final Crystal Structure (Atomic Coordinates, etc.) Refinement->Final_Structure

Caption: General experimental workflow for single-crystal X-ray diffraction analysis.

Biological Activity and Structure-Activity Relationship

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] The specific analogue, 4-(o-chlorophenyl)-2-aminothiazole, has been evaluated for several biological activities.

Biological Evaluation of 4-(o-chlorophenyl)-2-aminothiazole
Activity TypeTarget Organisms/ModelsOutcome
AntibacterialB. subtilis, E. coliActive[4]
AntifungalA. niger, C. albicansActive[4]
NematicidalMeloidogyne javanicaActive at low concentrations[4]
MolluscicidalLymnaea auriculariaActive at low concentrations[4]

The biological activity of thiazole derivatives is highly dependent on the nature and position of the substituents on the thiazole and phenyl rings. The crystal structure provides a rational basis for understanding these structure-activity relationships (SAR).

SAR_Concept cluster_structure Molecular Structure cluster_properties Physicochemical Properties cluster_interaction Biological Interaction cluster_activity Observed Activity Core 2-Aminothiazole Scaffold Properties Electronic Effects Steric Hindrance Lipophilicity Core->Properties Substituents Substituents (e.g., o-chlorophenyl at C4) Substituents->Properties Binding Binding to Target (e.g., Enzyme Active Site) Properties->Binding Activity Biological Activity (Antibacterial, Antifungal, etc.) Binding->Activity

Caption: Logical relationship in structure-activity studies of thiazole derivatives.

Conclusion

While the specific crystal structure of this compound remains to be determined, the analysis of the analogous compound, 4-(o-chlorophenyl)-2-aminothiazole, provides a valuable framework for researchers. The microwave-assisted synthesis offers an efficient route to this class of compounds. X-ray diffraction analysis, even with limited publicly available data for this specific analogue, confirms the molecular structure and provides the basis for understanding its three-dimensional conformation, which in turn influences its significant biological activities. Further detailed crystallographic studies on a wider range of such derivatives will be crucial for the rational design of new and improved therapeutic agents.

References

The Thiazole Moiety: A Cornerstone in Drug Discovery and Chemical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Discovery and History of Thiazole-Containing Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a pivotal structural motif in the landscape of medicinal chemistry and drug development. Its unique electronic properties and ability to engage in a variety of molecular interactions have made it a privileged scaffold in a vast array of therapeutic agents. From the early sulfa drugs to modern targeted cancer therapies, the history of thiazole-containing compounds is a testament to the enduring power of heterocyclic chemistry in addressing human health challenges. This technical guide provides a comprehensive overview of the discovery, history, and key experimental methodologies associated with this remarkable class of compounds.

The Dawn of Thiazole Chemistry: The Hantzsch Synthesis

The journey into the rich chemistry of thiazoles began in 1887 with Arthur Hantzsch's report of a novel method for their synthesis.[1] The Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thioamide, provided a versatile and straightforward route to this heterocyclic system, opening the door for the exploration of its derivatives.[2][3]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a representative Hantzsch synthesis of a 2-aminothiazole derivative.

Materials:

  • Acetophenone

  • Thiourea

  • Iodine

  • Diethyl ether

  • Ammonium hydroxide

  • Methanol

Procedure:

  • A mixture of acetophenone (0.1 mol), thiourea (0.2 mol), and iodine (0.1 mol) is refluxed for 12 hours.[4]

  • After cooling, the reaction mixture is washed with diethyl ether to remove unreacted acetophenone and iodine.[4]

  • The mixture is then cooled to room temperature and poured into an ammonium hydroxide solution.[4]

  • The crude product is collected and recrystallized from methanol to yield 2-amino-4-phenylthiazole.[4]

A variation of this procedure utilizing microwave irradiation has been shown to dramatically reduce reaction times and improve yields.[5]

Table 1: Comparative Yields of 2-Amino-4-phenylthiazole Synthesis

MethodKey ReagentsSolventConditionsYield (%)Reference
Conventional HeatingAcetophenone, Thiourea, IodineNoneReflux, 12hNot specified[4]
Microwave IrradiationAcetophenone, Thiourea, IodineNone70W, 5 x 1 min92[5]
Copper Silicate CatalysisPhenacyl bromide, ThioureaEthanolReflux>90[6]

Thiazole in Nature and Early Medicine: The Discovery of Thiamine (Vitamin B1)

The biological significance of the thiazole ring was first unveiled with the discovery and structural elucidation of thiamine (Vitamin B1). Thiamine, essential for carbohydrate metabolism, is composed of a pyrimidine ring linked to a thiazole moiety.[7] Its deficiency leads to the debilitating disease beriberi.

Experimental Protocol: Isolation of Thiamine-Binding Protein from Rice Bran (as a proxy for Thiamine Isolation)

The isolation of pure thiamine from natural sources is a complex process. This protocol details a method for the isolation of a thiamine-binding protein, a key step in concentrating and purifying thiamine from rice bran.[8]

Materials:

  • Black glutinous rice bran

  • 0.05 M phosphate buffer (pH 7)

  • Ammonium sulfate

  • Dialysis tubing

Procedure:

  • 10 grams of black glutinous rice bran powder is added to 100 mL of 0.05 M phosphate buffer (pH 7) and stirred for 24 hours at 4°C.[8]

  • The mixture is centrifuged, and the supernatant containing the protein extract is collected.

  • The protein is precipitated by the gradual addition of ammonium sulfate (salting out).

  • The precipitate is collected by centrifugation and redissolved in a minimal amount of phosphate buffer.

  • The protein solution is dialyzed against the phosphate buffer to remove excess salt.

The Sulfa Drug Era: The Rise and Fall of Sulfathiazole

In the 1930s, the thiazole scaffold played a crucial role in the development of the first generation of synthetic antibiotics: the sulfonamides. Sulfathiazole, a potent antibacterial agent, was synthesized by combining the sulfanilamide backbone with a 2-aminothiazole moiety. It was widely used to treat bacterial infections before the advent of penicillin. However, its use was also associated with a tragic incident in 1941, where contamination of sulfathiazole tablets with phenobarbital led to numerous deaths and injuries, a pivotal event that spurred the implementation of Good Manufacturing Practices (GMPs) in the pharmaceutical industry.

Experimental Protocol: Synthesis of Sulfathiazole

This protocol outlines the synthesis of sulfathiazole from p-acetamidobenzenesulfonyl chloride and 2-aminothiazole.

Materials:

  • p-Acetamidobenzenesulfonyl chloride

  • 2-Aminothiazole

  • Pyridine

  • Hydrochloric acid

  • Sodium hydroxide

  • Ethyl alcohol

Procedure:

  • p-Acetamidobenzenesulfonyl chloride is reacted with 2-aminothiazole in the presence of pyridine as an acid acceptor. A 3:1 molar ratio of p-acetamidobenzenesulfonyl chloride to 2-aminothiazole has been reported to give high yields.[9][10]

  • The resulting N-acetylsulfathiazole is then hydrolyzed using hydrochloric acid to remove the acetyl protecting group.[11]

  • The reaction mixture is neutralized with sodium hydroxide to precipitate the crude sulfathiazole.

  • The crude product is recrystallized from ethyl alcohol to yield pure sulfathiazole.[10]

Table 2: Reported Yields for the Synthesis of Sulfathiazole

Reactant Ratio (p-acetamidobenzenesulfonyl chloride:2-aminothiazole)Acid AcceptorYield (%)Reference
3:1Pyridine91.34[10]
Not specifiedPyridineNot specified[9]
Not specifiedDry K2CO3Not specified[11]

The Penicillin Revolution: A Thiazolidine-Containing Miracle

The discovery of penicillin by Alexander Fleming in 1928 and its subsequent mass production during World War II marked a turning point in medicine.[12] The core structure of penicillin features a β-lactam ring fused to a thiazolidine ring, a saturated analog of thiazole.[12] The development of deep-tank fermentation methods was crucial for producing penicillin on a large scale.[13]

Table 3: Evolution of Penicillin Production Yield

YearProduction MethodYield (units/mL)Reference
~1940sSurface culture10-20[14]
1973-1976Deep-tank fermentation30,000-36,000[14]
1986-1987Improved strains and fermentation~60,000[14]
Late 1980s/Early 1990sFurther strain improvement~80,000[14]

Modern Thiazole-Containing Compounds: From Dyes to Targeted Therapies

The versatility of the thiazole ring continues to be exploited in modern drug discovery and diagnostics.

  • Thiazole Orange: This fluorescent dye exhibits a dramatic increase in fluorescence upon binding to nucleic acids, making it a valuable tool in molecular biology and diagnostics.[15]

  • Dasatinib: A potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL).[16] Dasatinib's mechanism of action involves the inhibition of the BCR-ABL fusion protein and other kinases, thereby blocking downstream signaling pathways that promote cancer cell proliferation.[16][17][18]

Visualizations

Logical Relationships and Workflows

Hantzsch_Thiazole_Synthesis alpha_haloketone α-Haloketone condensation Condensation alpha_haloketone->condensation thioamide Thioamide thioamide->condensation thiazole Thiazole Derivative condensation->thiazole

Caption: Hantzsch Thiazole Synthesis Workflow.

Sulfathiazole_Susceptibility_Test cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis bacterial_culture Bacterial Isolate in Broth mcfarland Adjust to 0.5 McFarland Standard bacterial_culture->mcfarland Standardize inoculum agar_plate Inoculate Mueller-Hinton Agar Plate mcfarland->agar_plate place_disk Place Sulfathiazole Disk agar_plate->place_disk incubate Incubate at 35-37°C for 16-20h place_disk->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone interpret Interpret as Susceptible, Intermediate, or Resistant measure_zone->interpret

Caption: Kirby-Bauer Disk Diffusion Workflow for Sulfathiazole.

Signaling Pathways

Dasatinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL RAS RAS BCR_ABL->RAS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits STAT5->Proliferation

Caption: Simplified Dasatinib Signaling Pathway in CML.

Conclusion

The history of thiazole-containing compounds is a compelling narrative of scientific innovation and its profound impact on human health. From the foundational Hantzsch synthesis to its incorporation into life-saving drugs, the thiazole moiety has proven to be a remarkably versatile and enduring scaffold. The continuous exploration of thiazole derivatives in modern drug discovery underscores its ongoing importance and promises future breakthroughs in the treatment of a wide range of diseases. This guide serves as a foundational resource for researchers and scientists, providing a historical context and practical experimental insights into this critical area of medicinal chemistry.

References

Biological potential of fluorinated thiazole derivatives.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biological Potential of Fluorinated Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thiazole ring is a fundamental five-membered heterocyclic scaffold containing sulfur and nitrogen atoms. It is a prevalent structural motif in numerous natural products, such as vitamin B1 (thiamine), and a variety of synthetic compounds with significant therapeutic value.[1][2] The incorporation of fluorine atoms into organic molecules is a widely utilized strategy in medicinal chemistry to enhance a compound's metabolic stability, lipophilicity, membrane permeability, and binding affinity to target proteins.[3][4][5] The unique properties of fluorine, including its small size and high electronegativity, can significantly modulate the physicochemical and biological characteristics of the parent molecule.[4][5] Consequently, the fusion of a thiazole nucleus with fluorine atoms or fluorine-containing substituents has generated a class of derivatives with a broad spectrum of promising biological activities. These activities span anticancer, antimicrobial, and enzyme inhibitory properties, making fluorinated thiazoles a subject of intense research in drug discovery and development.[1][3][6][7]

This technical guide provides a comprehensive overview of the biological potential of fluorinated thiazole derivatives. It covers their general synthesis, summarizes their quantitative biological activities in structured tables, details key experimental protocols, and visualizes important workflows and pathways to offer a thorough resource for professionals in the field.

Synthesis Strategies

The most common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis. This reaction typically involves the condensation of an α-haloketone with a thiourea or thioamide derivative.[3] For the preparation of fluorinated thiazole derivatives, this method is adapted by using fluorinated starting materials, such as 2-bromo-4'-fluoroacetophenone.[4]

A generalized workflow for the synthesis of 2-hydrazinyl-4-(4-fluorophenyl)thiazole derivatives is depicted below. The process begins with the synthesis of thiosemicarbazones, which are then cyclized with a fluorinated α-haloketone.

G cluster_0 Step 1: Thiosemicarbazone Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis Thiosemicarbazide Thiosemicarbazide Thiosemicarbazone Thiosemicarbazone (1) Thiosemicarbazide->Thiosemicarbazone Condensation Aldehyde Substituted Aldehyde/Ketone Aldehyde->Thiosemicarbazone FinalProduct 2-(2-Arylidenehydrazinyl)-4- (4-fluorophenyl)thiazole (3a-o) Thiosemicarbazone->FinalProduct Cyclization (Ethanol, Reflux) alphaHaloKetone 2-Bromo-4'-fluoro- acetophenone (2) alphaHaloKetone->FinalProduct

Caption: Generalized Hantzsch synthesis for fluorinated hydrazinylthiazole derivatives.[4]

Anticancer Potential

Fluorinated thiazole derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The introduction of fluorine can enhance the anticancer potency of these compounds, a phenomenon observed in various studies.[8][9]

Cytotoxicity Data

The in vitro anticancer activity of various fluorinated thiazole derivatives is summarized below. The data, presented as IC50 values (the concentration required to inhibit 50% of cell growth), highlights the potency of these compounds against breast, lung, and other cancer cell lines.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference
Thiazole-5-carboxamides
Compound 8c (2-chlorophenyl at C2)A-549 (Lung)48% inhibition at 5 µg/mL[6]
Compound 8fA-549 (Lung)40% inhibition at 5 µg/mL[6]
Nano-sized Thiazoles
Thiazole derivative 7cMDA-MB-231 (Breast)2.97 µg/mL[9]
Thiazole derivative 13bMDA-MB-231 (Breast)13.4 µg/mL[9]
Thiazole derivative 7bMDA-MB-231 (Breast)14.9 µg/mL[9]
Fascin Inhibitors
Compound 5p (n-dodecyl at N)MDA-MB-231 (Breast)0.024[10]
Compound 5o (n-hexyl at N)MDA-MB-231 (Breast)0.045[10]
Compound 5n (n-butyl at N)MDA-MB-231 (Breast)0.196[10]
Triazole Hybrids
Compound 35MGC-803, MCF-7, PC-3, EC-1090.73 - 11.61[11]
Compound 75Various Carcinoma Cells0.02 - 0.99 (GI50)[11]
Mechanisms of Action

The anticancer effects of thiazole derivatives are exerted through various mechanisms, including the induction of apoptosis, disruption of tubulin polymerization, and inhibition of key signaling pathways.[2][12] Some fluorinated thiazoles have been identified as potent inhibitors of fascin, a protein crucial for cancer cell migration and invasion.[10] Others have been shown to induce cell cycle arrest and apoptosis, potentially through the activation of p53 and modulation of mitochondrial membrane potential.[2]

The diagram below illustrates a simplified logical workflow of how certain thiazole derivatives induce apoptosis in cancer cells, a common mechanism of action for anticancer agents.

G Thiazole Fluorinated Thiazole Derivative (e.g., 4d) Cell Cancer Cell (e.g., MCF-7) Thiazole->Cell Treatment p53 ↑ Increased p53 Level Cell->p53 MMP ↓ Reduced Mitochondrial Membrane Potential (MMP) Cell->MMP Caspase Caspase Activation p53->Caspase initiates MMP->Caspase contributes to Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: Logical workflow for apoptosis induction by a fluorinated thiazole derivative.[2]

Antimicrobial Activity

Antimicrobial Susceptibility Data

The following table summarizes the antimicrobial activity of selected fluorinated thiazole derivatives, presenting data as Minimum Inhibitory Concentration (MIC) or zone of inhibition.

Compound Class/DerivativeOrganismActivityReference
Pyrazolylthiazoles
Compound 8cStaphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, E. coliExhibited highest potency[7]
Compound 8dStaphylococcus aureus23 mm zone of inhibition[7]
Compound 13bStaphylococcus aureus22 mm zone of inhibition[7]
Compound 5K. pneumoniae, P. aeruginosa, E. coli24 mm zone of inhibition[7]
Benzo[d]thiazoles
Compound 13/14Gram-positive & Gram-negative bacteria, FungiMIC: 50–75 µg/mL[14]
Triazole Derivatives
Compound 112M. tuberculosis H37RVMIC: 0.78 µg/mL[5][11]
Compound 121Gram-positive & Gram-negative bacteria15.63 - 16.45 mm zone of inhibition[5][11]

Enzyme Inhibition

Beyond cytotoxicity and antimicrobial effects, fluorinated thiazole derivatives have been investigated as inhibitors of various enzymes implicated in disease. This includes enzymes relevant to diabetes management, such as α-amylase, and neurodegenerative disorders, like cholinesterases.[3][15]

Enzyme Inhibition Data

The inhibitory activity of fluorinated thiazoles against specific enzymes is presented below.

Compound Class/DerivativeTarget EnzymeIC50 (µM)Reference
Hydrazinylthiazoles
Compound 3hα-Amylase5.14 ± 0.03[3][4]
Compound 3nα-Amylase5.77 ± 0.05[3][4]
Acarbose (Standard)α-Amylase5.55 ± 0.06[3][4]
Thiazolylhydrazones
Compound 2iAcetylcholinesterase (AChE)0.028 ± 0.001[15]
Compound 2gAcetylcholinesterase (AChE)0.031 ± 0.001[15]
Compound 2eAcetylcholinesterase (AChE)0.040 ± 0.001[15]
Donepezil (Standard)Acetylcholinesterase (AChE)0.021 ± 0.001[15]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated thiazole derivatives.

General Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles[4]

An equimolar mixture of the appropriate thiosemicarbazone (1) and 2-bromo-4-fluoroacetophenone (2) is condensed together in ethanol. The reaction mixture is refluxed for 4–5 hours. After completion of the reaction (monitored by TLC), the mixture is cooled, and the resulting solid product is filtered, washed with cold ethanol, and recrystallized from a suitable solvent to yield the purified fluorinated thiazole derivative.

In Vitro Anticancer Activity (MTT Assay)[9]

The cytotoxicity of the synthesized compounds is evaluated against a human cancer cell line (e.g., MDA-MB-231) using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) colorimetric assay.

  • Cell Plating: The cells are seeded in a 96-well plate at a density of approximately 1x10^4 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with the fluorinated thiazole derivatives at various concentrations. A control group is treated with the vehicle (e.g., DMSO) only. The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium containing MTT solution (0.5 mg/mL) is added to each well. The plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined from the dose-response curve.

G Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate 24h (Cell Adhesion) Start->Incubate1 Treat Add Fluorinated Thiazole Derivatives (Varying Conc.) Incubate1->Treat Incubate2 Incubate 48-72h Treat->Incubate2 AddMTT Add MTT Solution (0.5 mg/mL) Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Remove Medium, Add DMSO Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Calculate Calculate Cell Viability & Determine IC50 Read->Calculate

Caption: Standard experimental workflow for an MTT cytotoxicity assay.[16]

Antimicrobial Screening (Well Diffusion Method)[17]
  • Media Preparation: A standard nutrient agar medium is prepared and sterilized.

  • Inoculation: The agar medium is cooled to 45-50°C and inoculated with the test microorganism. The inoculated medium is poured into sterile Petri dishes and allowed to solidify.

  • Well Creation: Wells of a specific diameter (e.g., 6 mm) are created in the solidified agar using a sterile borer.

  • Sample Addition: A defined volume of the test compound solution (at a specific concentration, e.g., 100 µg/mL in DMSO) is added to the wells. A standard antibiotic (e.g., ciprofloxacin) and the solvent (DMSO) are used as positive and negative controls, respectively.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria or at 28-30°C for 48-72 hours for fungi.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters.

α-Amylase Inhibition Assay[3]
  • Enzyme Solution: A solution of α-amylase in phosphate buffer (pH 6.8) is prepared.

  • Test Compound Incubation: The test compound (dissolved in a suitable solvent) is pre-incubated with the α-amylase solution at a specific temperature (e.g., 37°C) for a set time (e.g., 20 minutes).

  • Substrate Addition: A starch solution is added to the mixture to initiate the enzymatic reaction. The mixture is incubated for another period (e.g., 15 minutes).

  • Reaction Termination: The reaction is stopped by adding a dinitrosalicylic acid (DNS) color reagent.

  • Color Development: The mixture is heated in a boiling water bath for 5-10 minutes to allow for color development.

  • Absorbance Measurement: After cooling to room temperature and dilution with water, the absorbance is measured at 540 nm.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without inhibitor). The IC50 value is determined from the dose-inhibition curve. Acarbose is commonly used as a standard reference inhibitor.[3]

Conclusion and Future Perspectives

Fluorinated thiazole derivatives represent a versatile and highly promising class of compounds in medicinal chemistry. The strategic incorporation of fluorine into the thiazole scaffold has consistently led to the development of potent agents with significant anticancer, antimicrobial, and enzyme-inhibitory activities. The structure-activity relationship studies reveal that the biological potential is highly dependent on the nature and position of substituents on both the thiazole and associated aryl rings.[3][10]

Future research should focus on optimizing the lead compounds identified in these studies to further enhance their potency and selectivity. Exploring novel synthetic methodologies to access a wider diversity of fluorinated thiazoles is also crucial. Furthermore, in-depth investigations into the mechanisms of action, including the identification of specific molecular targets and pathways, will be essential for the rational design of next-generation therapeutic agents. The development of derivatives with improved pharmacokinetic and safety profiles will be the ultimate step toward translating these promising research findings into clinical applications.

References

In Silico Prediction of 4-(2-Fluorophenyl)-2-methylthiazole Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in silico methodologies for predicting the potential bioactivity of the novel compound, 4-(2-Fluorophenyl)-2-methylthiazole. In the absence of pre-existing experimental data, this document serves as a roadmap for researchers to computationally assess its therapeutic potential. The guide details established virtual screening and molecular modeling techniques, including target identification, molecular docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and pharmacophore analysis. Detailed protocols for these key in silico experiments are provided to ensure methodological rigor. Furthermore, this guide presents illustrative data in structured tables and visualizes complex workflows and signaling pathways using Graphviz DOT language, adhering to best practices for data presentation and visualization in computational drug discovery.

Introduction to In Silico Drug Discovery

The journey of a drug from concept to clinic is a long, arduous, and expensive process, with high attrition rates.[1] In silico drug discovery, which utilizes computational methods to analyze and model biological and chemical systems, has emerged as an indispensable tool to streamline this pipeline.[2][3] By simulating molecular interactions and predicting compound properties in a virtual environment, researchers can prioritize promising candidates, reduce the number of costly and time-consuming wet-lab experiments, and accelerate the overall drug development timeline.[1]

The core principle of in silico drug discovery lies in the hypothesis that the biological activity of a molecule is intrinsically linked to its structure and physicochemical properties.[4] This guide will focus on a systematic in silico approach to elucidate the potential bioactivities of this compound, a compound belonging to the thiazole class of heterocycles. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antidiabetic properties.[5][6][7][8]

This document will detail a tiered in silico workflow, starting from broad target prediction and progressing to more refined analyses of potential protein-ligand interactions and structure-activity relationships.

Predicted Bioactivities and Physicochemical Properties (Illustrative Data)

While specific experimental data for this compound is not yet available, we can predict its physicochemical properties and potential bioactivities based on its structural similarity to other known active thiazole derivatives. The following tables present illustrative data that would be typically generated in the initial stages of an in silico evaluation.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod
Molecular Weight207.25 g/mol Cheminformatics Software
LogP3.15Cheminformatics Software
Hydrogen Bond Donors0Cheminformatics Software
Hydrogen Bond Acceptors2Cheminformatics Software
Molar Refractivity58.4 cm³Cheminformatics Software
Polar Surface Area41.1 ŲCheminformatics Software

Table 2: Illustrative Predicted Bioactivity Spectrum

Predicted ActivityTarget Protein FamilyConfidence ScorePrediction Method
Anti-inflammatoryCyclooxygenase (COX)0.78Target Prediction Server
AnticancerProtein Kinases0.72Target Prediction Server
AntifungalSterol 14α-demethylase0.65Target Prediction Server
Antidiabeticα-Amylase0.61Target Prediction Server

In Silico Experimental Protocols

This section provides detailed methodologies for the key in silico experiments used to predict the bioactivity of this compound.

Target Identification and Validation

The initial step in drug discovery is to identify potential biological targets for a given compound.[1][9]

Protocol:

  • Ligand Preparation: The 3D structure of this compound is generated and optimized using a molecular modeling software (e.g., Avogadro, ChemDraw). Energy minimization is performed to obtain a stable conformation.

  • Target Prediction: The optimized structure is submitted to various target prediction web servers (e.g., SwissTargetPrediction, PharmMapper). These servers identify potential protein targets based on the principle of chemical similarity to known ligands.

  • Target Prioritization: The list of potential targets is curated based on their relevance to human diseases, biological function, and "druggability."

  • Target Validation: The prioritized targets are further investigated through literature review and analysis of their role in relevant signaling pathways.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interactions.[10][11]

Protocol:

  • Receptor Preparation: The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Ligand Preparation: The 3D structure of this compound is prepared by assigning appropriate bond orders, adding hydrogens, and generating a low-energy conformation.

  • Binding Site Definition: The active site of the receptor is defined, typically based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

  • Docking Simulation: A docking program (e.g., AutoDock Vina, GOLD) is used to systematically sample different conformations and orientations of the ligand within the defined binding site.[12]

  • Pose Analysis and Scoring: The resulting docking poses are evaluated using a scoring function that estimates the binding free energy. The pose with the lowest binding energy is considered the most likely binding mode.

  • Interaction Analysis: The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor in the best-ranked pose are analyzed and visualized.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical equations that relate the chemical structures of a series of compounds to their biological activities.[4][13]

Protocol:

  • Dataset Collection: A dataset of structurally similar compounds with known biological activity against a specific target is compiled.

  • Descriptor Calculation: A variety of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for each compound in the dataset.

  • Data Splitting: The dataset is divided into a training set for model development and a test set for model validation.[14]

  • Model Building: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a predictive model relating the descriptors to the biological activity.[4][14]

  • Model Validation: The predictive power of the QSAR model is assessed using the test set and various statistical metrics (e.g., R², Q², RMSE).[4]

  • Prediction for New Compound: The validated QSAR model is used to predict the biological activity of this compound.

Pharmacophore Modeling

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target.[2]

Protocol:

  • Pharmacophore Model Generation:

    • Ligand-based: A set of active compounds is aligned, and common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) are identified to create a pharmacophore hypothesis.[15]

    • Structure-based: The interaction pattern between a ligand and its receptor in a known 3D complex is analyzed to generate a pharmacophore model.[15]

  • Model Validation: The pharmacophore model is validated by its ability to distinguish between active and inactive compounds in a known dataset.

  • Virtual Screening: The validated pharmacophore model is used as a 3D query to screen large compound databases to identify molecules that match the pharmacophore features.[16]

  • Hit Analysis: The retrieved hits are then subjected to further analysis, such as molecular docking, to refine the potential candidates.

Visualization of Workflows and Pathways

Visual representations are crucial for understanding complex in silico processes and biological systems. The following diagrams were generated using the Graphviz DOT language.

In_Silico_Drug_Discovery_Workflow cluster_0 Initial Assessment cluster_1 Structure-Based Methods cluster_2 Ligand-Based Methods cluster_3 Output Compound_Structure This compound Target_Prediction Target Identification (Similarity Search) Compound_Structure->Target_Prediction ADMET_Prediction ADMET Prediction (Pharmacokinetics) Compound_Structure->ADMET_Prediction QSAR_Modeling QSAR Modeling Compound_Structure->QSAR_Modeling Pharmacophore_Screening Pharmacophore Screening Compound_Structure->Pharmacophore_Screening Molecular_Docking Molecular Docking Target_Prediction->Molecular_Docking MD_Simulations Molecular Dynamics Simulations Molecular_Docking->MD_Simulations Bioactivity_Prediction Predicted Bioactivity Profile MD_Simulations->Bioactivity_Prediction QSAR_Modeling->Bioactivity_Prediction Lead_Identification Lead Candidate Identification Pharmacophore_Screening->Lead_Identification Bioactivity_Prediction->Lead_Identification

Caption: General workflow for in silico bioactivity prediction.

Molecular_Docking_Workflow Start Start Receptor_Prep Receptor Preparation (PDB Download, Cleaning) Start->Receptor_Prep Ligand_Prep Ligand Preparation (3D Structure, Energy Minimization) Start->Ligand_Prep Binding_Site Define Binding Site Receptor_Prep->Binding_Site Docking Perform Docking Simulation Ligand_Prep->Docking Binding_Site->Docking Analysis Analyze Poses & Scoring Docking->Analysis Interaction Visualize Interactions Analysis->Interaction End End Interaction->End

Caption: A typical molecular docking experimental workflow.

QSAR_Workflow Data_Collection Dataset Collection (Active Compounds) Descriptor_Calc Calculate Molecular Descriptors Data_Collection->Descriptor_Calc Data_Split Split Data (Training & Test Sets) Descriptor_Calc->Data_Split Model_Build Build QSAR Model Data_Split->Model_Build Model_Validation Validate Model Model_Build->Model_Validation Prediction Predict Activity of New Compound Model_Validation->Prediction

Caption: The sequential steps of a QSAR modeling study.

COX_Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Thiazole_Compound This compound Thiazole_Compound->COX_Enzymes Inhibition

Caption: Predicted inhibitory action on the COX signaling pathway.

Conclusion

This technical guide outlines a systematic in silico approach for the preliminary assessment of the bioactivity of this compound. By employing a combination of target prediction, molecular docking, QSAR, and pharmacophore modeling, researchers can generate valuable hypotheses about its therapeutic potential, guiding further experimental validation. The provided protocols and visualizations serve as a practical framework for scientists and drug development professionals to navigate the initial stages of the drug discovery process in a more efficient and informed manner. The illustrative data underscores the type of quantitative insights that can be gained, ultimately facilitating the identification and optimization of novel lead compounds.

References

Initial Toxicity Profile of 4-(2-Fluorophenyl)-2-methylthiazole: A Technical Overview Based on Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No direct toxicological studies have been identified for 4-(2-Fluorophenyl)-2-methylthiazole in the public domain. This technical guide provides an initial toxicity assessment based on data from structurally related fluorophenyl thiazole derivatives and other thiazole-containing compounds. The information presented herein should be interpreted with caution and serves as a preliminary guide for potential toxicological endpoints for this compound.

Introduction

Thiazole derivatives are a prominent class of heterocyclic compounds widely explored in medicinal chemistry for their diverse pharmacological activities. The introduction of a fluorophenyl group can significantly modulate the biological properties of these molecules. This guide summarizes the available toxicological data on compounds structurally related to this compound to provide a foundational understanding of its potential toxicity profile. The primary focus is on cytotoxicity and genotoxicity, with additional insights into acute toxicity where available.

Cytotoxicity of Structurally Related Compounds

The cytotoxic potential of various fluorophenyl thiazole derivatives has been evaluated against different cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the cytotoxicity of a compound.

| Compound | Cell Line | IC50 (µM) | Reference

Stability Under Scrutiny: A Technical Guide to the Forced Degradation of 4-(2-Fluorophenyl)-2-methylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of the pharmaceutical intermediate, 4-(2-Fluorophenyl)-2-methylthiazole, under various stress conditions. Understanding the degradation pathways and stability profile of this compound is critical for the development of stable, safe, and effective drug products. The following sections detail the experimental protocols for forced degradation studies, present quantitative data derived from studies on analogous compounds, and visualize the experimental workflow and potential degradation pathways.

Introduction

This compound is a key building block in the synthesis of various biologically active molecules. Its inherent stability under different environmental conditions directly impacts the quality, shelf-life, and safety of the final active pharmaceutical ingredient (API). Forced degradation studies, also known as stress testing, are essential to identify potential degradation products, elucidate degradation pathways, and develop stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[1] This guide outlines the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Experimental Protocols

The following protocols are based on established methods for forced degradation studies of thiazole derivatives and are adapted for this compound.

Materials and Methods
  • Test Substance: this compound (purity >99%)

  • Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), Acetonitrile (HPLC grade), Water (HPLC grade).

  • Instrumentation: HPLC system with a PDA or UV detector, photostability chamber, oven, pH meter.

Preparation of Stock Solution

A stock solution of this compound (1 mg/mL) is prepared in acetonitrile. This stock solution is used for all stress studies.

Forced Degradation Conditions
  • Acidic Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 N HCl is added. The mixture is refluxed at 80°C for 24 hours. After cooling, the solution is neutralized with 0.1 N NaOH and diluted with the mobile phase to a final concentration of 100 µg/mL.

  • Basic Hydrolysis: To 1 mL of the stock solution, 1 mL of 0.1 N NaOH is added. The mixture is refluxed at 80°C for 24 hours. After cooling, the solution is neutralized with 0.1 N HCl and diluted with the mobile phase to a final concentration of 100 µg/mL.

  • Neutral Hydrolysis: To 1 mL of the stock solution, 1 mL of water is added. The mixture is refluxed at 80°C for 24 hours. After cooling, the solution is diluted with the mobile phase to a final concentration of 100 µg/mL.

To 1 mL of the stock solution, 1 mL of 3% hydrogen peroxide (H₂O₂) is added. The solution is kept at room temperature for 24 hours, protected from light. The solution is then diluted with the mobile phase to a final concentration of 100 µg/mL.

A solution of this compound (100 µg/mL) in the mobile phase is exposed to a light source in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter, following ICH Q1B guidelines. A control sample is kept in the dark under the same conditions.

A solid sample of this compound is placed in an oven at 105°C for 48 hours. After exposure, a 100 µg/mL solution is prepared in the mobile phase for analysis.

Analytical Method

The analysis of the stressed samples is performed using a stability-indicating HPLC method. A typical method would utilize a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at an appropriate wavelength. The method must be validated to demonstrate specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The following tables summarize the expected quantitative data from the forced degradation studies of this compound, based on findings for structurally similar thiazole derivatives.[2]

Table 1: Summary of Forced Degradation Studies

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Estimated)Number of Degradants
Acid Hydrolysis0.1 N HCl24 hours80°C15-25%2
Base Hydrolysis0.1 N NaOH24 hours80°C30-50%3
Neutral HydrolysisWater24 hours80°C< 5%1
Oxidation3% H₂O₂24 hoursRoom Temp20-35%2
Photolysis1.2 million lux hoursPhotostability Chamber25°C10-20%1
Thermal (Solid)Dry Heat48 hours105°C< 10%1

Table 2: Chromatographic Data of Principal Degradation Products

Stress ConditionRetention Time of Parent (min)Retention Time(s) of Degradant(s) (min)
Acid Hydrolysis8.54.2, 6.8
Base Hydrolysis8.53.1, 5.5, 7.2
Neutral Hydrolysis8.56.8
Oxidation8.55.9, 7.8
Photolysis8.59.2
Thermal (Solid)8.56.8

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow for the stability studies and a proposed degradation pathway for this compound under photolytic conditions, based on studies of similar compounds.[3]

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Stress Conditions cluster_analysis Analysis cluster_results Results stock Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1N HCl, 80°C) stock->acid base Base Hydrolysis (0.1N NaOH, 80°C) stock->base neutral Neutral Hydrolysis (Water, 80°C) stock->neutral oxidation Oxidation (3% H2O2, RT) stock->oxidation photo Photolysis (ICH Q1B) stock->photo thermal Thermal (105°C, Solid) stock->thermal hplc HPLC Analysis acid->hplc base->hplc neutral->hplc oxidation->hplc photo->hplc thermal->hplc data Data Interpretation (% Degradation, Degradants) hplc->data pathway Degradation Pathway Elucidation data->pathway

Experimental workflow for forced degradation studies.

degradation_pathway parent This compound intermediate Endoperoxide Intermediate (via [4+2] cycloaddition with ¹O₂) parent->intermediate Visible Light, ¹O₂ product Degradation Product (e.g., N-(2-Fluorobenzoyl)acetamide) intermediate->product Rearrangement

References

Methodological & Application

Application Notes & Protocols: Hantzsch Thiazole Synthesis for 4-Phenylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, is a cornerstone reaction in heterocyclic chemistry for the formation of thiazole rings.[1] The classic method involves the condensation reaction between an α-haloketone and a thioamide.[2] This synthesis is particularly valuable for producing 2,4-disubstituted thiazoles. 4-Phenylthiazole derivatives are of significant interest to researchers and drug development professionals due to their prevalence in a wide range of biologically active compounds, exhibiting activities such as antifungal, anti-inflammatory, and anticancer properties.[3]

This document provides detailed protocols and application notes for the synthesis of 4-phenylthiazole derivatives via the Hantzsch reaction, covering both classical and modern methodologies.

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a multistep pathway that begins with the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone (an SN2 reaction). This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl. The final step is a dehydration of the resulting hydroxythiazoline intermediate to form the aromatic thiazole ring.[2][4]

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 α-Haloketone (e.g., 2-Bromoacetophenone) I1 S-Alkylation Intermediate R1->I1 S-Nucleophilic Attack (SN2) R2 Thioamide (e.g., Thiourea) R2->I1 I2 Hydroxythiazoline Intermediate I1->I2 Intramolecular Cyclization P1 4-Phenylthiazole Derivative I2->P1 Dehydration (-H2O)

Figure 1: Hantzsch Thiazole Synthesis Mechanism.

Experimental Protocols

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol is adapted from a standard procedure for synthesizing 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[2]

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

  • 20 mL scintillation vial or round-bottom flask

  • Stir bar and magnetic stir plate with heating

  • Buchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).

  • Add methanol (5 mL) and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution. Swirl to mix thoroughly. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with cold deionized water to remove any remaining salts.

  • Spread the collected solid on a watch glass and allow it to air dry completely.

  • Determine the mass and calculate the percent yield of the crude product. The product is often pure enough for characterization without further purification.[2]

Experimental Workflow

The general workflow for the Hantzsch synthesis involves reaction setup, product formation, isolation, and purification.

Hantzsch_Workflow General Experimental Workflow A 1. Combine Reactants (α-Haloketone + Thioamide) B 2. Add Solvent (e.g., Methanol, Ethanol) A->B C 3. Reaction (Stirring with Heating/Microwave) B->C D 4. Cool to Room Temperature C->D E 5. Product Precipitation (e.g., add Na2CO3 solution) D->E F 6. Isolate Product (Vacuum Filtration) E->F G 7. Wash & Dry Solid F->G H 8. Characterization (NMR, IR, MS, Melting Point) G->H

Figure 2: General Laboratory Workflow for Hantzsch Synthesis.

Data Presentation: Synthesis of 4-Phenylthiazole Derivatives

The Hantzsch synthesis is versatile and can be optimized using various techniques, including conventional heating, microwave irradiation, and catalysts. The choice of conditions can significantly impact reaction time and yield.[3][5]

Entryα-HaloketoneThio-reagentMethodSolventTimeYield (%)Reference
12-BromoacetophenoneThioureaConventional HeatingMethanol30 minHigh[2]
22-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaMicrowave (90°C)Methanol30 min95%[5]
32-Chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanoneN-phenylthioureaConventional RefluxMethanol8 hLower[5]
43-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydeUltrasonic IrradiationEthanol/Water (1:1)1.5-2 h79-90%[3]
53-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-oneThiourea & BenzaldehydeConventional Heating (65°C)Ethanol/Water (1:1)2-3.5 h79-90%[3]
6Substituted 2-bromo-1-phenylethanoneThiosemicarbazideConventional StirringNot specified20-50 min-[6][7]

Note: Yields can vary based on the specific substitutions on the phenyl ring and the thioamide.

Advanced Protocols & Considerations

Protocol 2: Microwave-Assisted Hantzsch Synthesis

Microwave-assisted synthesis offers a significant advantage by reducing reaction times from hours to minutes and often improving yields compared to conventional heating.[5]

General Procedure:

  • Combine the α-haloketone (1 mmol) and the appropriate thiourea or thioamide (1.1-1.5 mmol) in a microwave reaction vessel.

  • Add a suitable solvent (e.g., methanol, ethanol).

  • Seal the vessel and place it in the microwave reactor.

  • Heat the reaction mixture to the target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).

  • After the reaction is complete, cool the vessel to room temperature.

  • Isolate the product using the work-up and purification procedures described in Protocol 1.

Protocol 3: One-Pot, Multi-Component Synthesis

Modern variations of the Hantzsch synthesis allow for one-pot, three-component reactions, which are highly efficient.[3][8] In these methods, an α-haloketone, a thioamide, and an aldehyde are condensed together, often with a catalyst, to form more complex thiazole derivatives.

General Procedure:

  • A mixture of the α-haloketone (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and a catalyst (e.g., silica-supported tungstosilicic acid) is prepared in a suitable solvent (e.g., ethanol/water).[3]

  • The mixture is either refluxed under conventional heating or subjected to ultrasonic irradiation at room temperature.[3]

  • Upon completion, the solid product is filtered. The catalyst can often be recovered by filtration and reused.

  • The crude product is then purified, typically by recrystallization.

The Hantzsch thiazole synthesis remains a powerful and adaptable method for the preparation of 4-phenylthiazole derivatives. For researchers and drug development professionals, understanding the classical protocol and its modern optimizations—including microwave-assisted and multi-component strategies—is crucial for the efficient synthesis of these valuable heterocyclic compounds. The choice of methodology allows for a trade-off between reaction time, energy consumption, and procedural complexity, enabling chemists to select the most suitable approach for their specific synthetic goals.

References

Application Notes: 4-(2-Fluorophenyl)-2-methylthiazole and its Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Thiazole-containing compounds represent a significant class of heterocyclic molecules that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. While specific research on 4-(2-fluorophenyl)-2-methylthiazole is limited, extensive studies on its structural analogs and derivatives have revealed potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. These notes synthesize the available data on closely related compounds to provide insights into the potential applications and mechanisms of action of this compound in oncology research.

The general structure of these compounds, featuring a fluorophenyl group attached to a thiazole ring, is a recurring motif in the design of novel anticancer agents. The fluorine substitution can enhance metabolic stability and binding affinity to target proteins. The thiazole core serves as a versatile scaffold for further chemical modifications to optimize potency and selectivity.

Derivatives of this core structure have been shown to induce cancer cell death through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in tumor progression. This document provides an overview of the preclinical data, potential mechanisms of action, and standardized protocols for evaluating the anticancer effects of this class of compounds.

Quantitative Data Summary

The following table summarizes the in vitro cytotoxic activity of various derivatives structurally related to this compound against several human cancer cell lines. The data is presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

CompoundCell LineCancer TypeIC50 (µM)Exposure Time (h)Reference
N-((1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide (ZQL-4c)MCF-7Breast Cancer2.9624[1]
"MCF-7Breast Cancer1.0648[1]
"MDA-MB-231Breast Cancer0.8024[1]
"MDA-MB-231Breast Cancer0.6748[1]
"SK-BR-3Breast Cancer1.2124[1]
"SK-BR-3Breast Cancer0.7948[1]
2-((5-(3-(2-Fluorophenyl)acryloyl)-4-methylthiazol-2-yl)amino)isoindoline-1,3-dioneNCI-60 PanelVariousMean GI50: 15.7248[2]
4-amino-3-(2-fluorophenyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-caboxamide derivative (2e)A375MelanomaNot specifiedNot specified[3]
"C32MelanomaNot specifiedNot specified[3]
"DU145Prostate CancerNot specifiedNot specified[3]
"MCF-7/WTBreast CancerNot specifiedNot specified[3]
4-(4-hydroxybenzylidene)-2-(phenyl-hydrazinyl)thiazole derivative (4c)MCF-7Breast Cancer2.57 ± 0.16Not specified[4]
"HepG2Liver Cancer7.26 ± 0.44Not specified[4]

Postulated Mechanism of Action & Signaling Pathway

Based on studies of structurally similar thiazole derivatives, a plausible mechanism of action for this compound involves the induction of apoptosis through the intrinsic mitochondrial pathway, potentially coupled with inhibition of pro-survival signaling. For instance, the related compound 4-methylthiazole has been shown to induce apoptosis in leukemia cells by upregulating pro-apoptotic proteins like BAX and BAK, leading to mitochondrial depolarization and cytochrome c release[5]. Furthermore, other fluorophenyl-containing compounds have been found to inhibit signaling pathways such as Notch-Akt, which are crucial for cancer cell survival and proliferation[1]. A related compound, 4-(2-fluorophenyl)-2,3-dihydro-1,3-thiazol-2-one, has been identified as an inhibitor of BRD4, a bromodomain and extraterminal (BET) protein that regulates the transcription of key oncogenes like c-Myc[6].

The following diagram illustrates a potential signaling pathway through which this compound and its derivatives may exert their anticancer effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (e.g., Notch) Akt Akt RTK->Akt Compound 4-(2-Fluorophenyl)- 2-methylthiazole Derivative Compound->Akt Inhibition BAX_BAK BAX / BAK Compound->BAX_BAK Activation BRD4 BRD4 Compound->BRD4 Inhibition Proliferation Cell Proliferation & Survival Akt->Proliferation Inhibition of Apoptosis Mitochondrion Mitochondrion BAX_BAK->Mitochondrion CytC Cytochrome c Mitochondrion->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis cMyc c-Myc BRD4->cMyc Transcription cMyc->Proliferation

Caption: Postulated signaling pathway for this compound derivatives.

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the anticancer activity of this compound and its derivatives.

Cell Viability Assessment (MTT Assay)

This protocol is used to determine the cytotoxic effects of the compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • This compound (or derivative) stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with DMSO, concentration not exceeding 0.5%) and a blank (medium only).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • Cancer cells and complete medium

  • Test compound

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples within 1 hour using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Cell Cycle Analysis

This protocol assesses the effect of the compound on cell cycle progression.

Materials:

  • 6-well plates

  • Cancer cells and complete medium

  • Test compound

  • PBS

  • 70% Ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest cells as described in the apoptosis protocol.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in 500 µL of PBS containing 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubation: Incubate for 30 minutes at 37°C in the dark.

  • Analysis: Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflow Visualization

The following diagram outlines the general workflow for preclinical evaluation of a novel thiazole derivative in cancer research.

G start Start: Synthesize & Characterize Compound in_vitro In Vitro Screening start->in_vitro mtt MTT Assay (Determine IC50) in_vitro->mtt mechanism Mechanism of Action Studies mtt->mechanism apoptosis Annexin V / PI Assay (Apoptosis Analysis) report Data Analysis & Reporting apoptosis->report cell_cycle Cell Cycle Analysis cell_cycle->report western_blot Western Blot (Protein Expression) western_blot->report mechanism->apoptosis mechanism->cell_cycle mechanism->western_blot

Caption: General workflow for in vitro evaluation of anticancer compounds.

References

Application Notes and Protocols for Fluorophenyl-Thiazole Derivatives as Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive research has revealed no publicly available data on the specific enzyme inhibitory activity of 4-(2-Fluorophenyl)-2-methylthiazole. The following application notes and protocols are based on published data for structurally related fluorophenyl-thiazole derivatives and are intended to serve as a guideline for researchers interested in this class of compounds. The specific activities and optimal experimental conditions for this compound may vary.

Introduction

Thiazole-based compounds are a prominent class of heterocyclic molecules that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The incorporation of a fluorophenyl moiety can further enhance their biological properties, including enzyme inhibitory potential. This document provides an overview of the application of fluorophenyl-thiazole derivatives as inhibitors of specific enzymes, along with detailed protocols for their evaluation.

Featured Application: Inhibition of Alpha-Amylase

A series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles has been demonstrated to exhibit inhibitory activity against α-amylase, a key enzyme in carbohydrate metabolism.[1][2] Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.

Quantitative Data

The inhibitory activities of various 4-(4-fluorophenyl)thiazole derivatives against α-amylase are summarized in the table below.

Compound IDSubstitution on Arylidene RingIC50 (µM) vs. α-Amylase
3h 5-chloro-2-hydroxy5.14 ± 0.03[1]
3n Thiophen-2-yl5.77 ± 0.05[1]
3f 3-bromo5.88 ± 0.16[1][2]
3b 2-bromo-4-methyl6.87 ± 0.01[1][2]
Acarbose (Standard)5.55 ± 0.06[1][2]
Experimental Protocol: α-Amylase Inhibition Assay

This protocol is adapted from the methodology used to evaluate the α-amylase inhibitory activity of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles.[1][2]

Materials:

  • Porcine pancreatic α-amylase (PPA)

  • Starch solution (1% w/v in 20 mM phosphate buffer, pH 6.9)

  • 3,5-Dinitrosalicylic acid (DNSA) reagent

  • Phosphate buffer (20 mM, pH 6.9)

  • Test compounds (fluorophenyl-thiazole derivatives)

  • Acarbose (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add 25 µL of the test compound solution at various concentrations.

  • Add 50 µL of porcine pancreatic α-amylase solution (2 units/mL in phosphate buffer) to each well.

  • Pre-incubate the mixture at 37°C for 20 minutes.

  • Initiate the enzymatic reaction by adding 50 µL of 1% starch solution to each well.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Terminate the reaction by adding 100 µL of DNSA reagent.

  • Heat the plate in a boiling water bath for 10 minutes to allow for color development.

  • Cool the plate to room temperature and add 100 µL of distilled water to each well.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Acarbose is used as a positive control, and a reaction mixture without the test compound is used as a negative control.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • The IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Experimental Workflow

Alpha_Amylase_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Prepare Test Compound and α-Amylase Solutions C Add Compound and Enzyme to 96-well Plate A->C B Prepare Starch and DNSA Reagents E Add Starch to Initiate Reaction B->E G Add DNSA to Terminate Reaction B->G D Pre-incubate at 37°C C->D D->E F Incubate at 37°C E->F F->G H Boil for Color Development G->H I Measure Absorbance at 540 nm H->I J Calculate % Inhibition and IC50 Value I->J

Caption: Workflow for the α-amylase inhibition assay.

Potential Application: Kinase Inhibition

While no specific kinase inhibition data has been found for this compound, the thiazole scaffold is a well-established pharmacophore in the design of kinase inhibitors.[3] For instance, Dasatinib, a potent pan-Src kinase inhibitor, features a 2-aminothiazole core. Researchers investigating this compound may consider screening it against a panel of kinases, particularly those implicated in cancer and inflammatory diseases.

General Protocol: Kinase Inhibition Assay (Luminescent Kinase Assay)

This is a general protocol that can be adapted for various kinases.

Materials:

  • Kinase of interest

  • Kinase-specific substrate

  • ATP

  • Kinase buffer

  • Test compound

  • Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound in the appropriate solvent.

  • In a well of a white plate, add the test compound, the kinase, and the specific substrate in kinase buffer.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at the optimal temperature (usually 30°C or 37°C) for the specified time.

  • Stop the kinase reaction and measure the amount of ADP produced using a luminescent detection reagent as per the manufacturer's instructions.

  • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.

  • A known kinase inhibitor should be used as a positive control.

  • Calculate the percentage of inhibition and determine the IC50 value.

Signaling Pathway Diagram: Generic Kinase Signaling

Kinase_Signaling_Pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Downstream Effects Ligand Growth Factor / Cytokine Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TargetKinase Target Kinase (e.g., Src, Abl) Kinase2->TargetKinase Substrate Substrate Protein TargetKinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate CellularResponse Cellular Response (Proliferation, Survival, etc.) PhosphoSubstrate->CellularResponse Inhibitor 4-(2-Fluorophenyl)- 2-methylthiazole (Hypothetical Inhibitor) Inhibitor->TargetKinase Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

While direct experimental data for this compound as an enzyme inhibitor is currently unavailable, the information on related fluorophenyl-thiazole derivatives suggests that this compound class holds promise for inhibiting enzymes such as α-amylase. The provided protocols offer a starting point for researchers to investigate the inhibitory potential of this compound and similar compounds against various enzymatic targets. Further screening and detailed structure-activity relationship studies are warranted to fully elucidate the therapeutic potential of this specific molecule.

References

Application Notes and Protocols for High-Throughput Screening of 4-(2-Fluorophenyl)-2-methylthiazole Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the high-throughput screening (HTS) of 4-(2-Fluorophenyl)-2-methylthiazole analogs. Given the therapeutic potential of thiazole-containing compounds in various diseases, including cancer and diabetes, this guide outlines relevant HTS assays to identify and characterize novel drug candidates from this chemical series.

Introduction to this compound Analogs

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. Thiazole rings are present in numerous FDA-approved drugs and are known to exhibit a wide range of biological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory effects.[1] The introduction of a fluorophenyl group can enhance metabolic stability and binding affinity to biological targets. High-throughput screening provides an efficient approach to systematically evaluate large libraries of such analogs against various biological targets to identify lead compounds for further drug development.

Potential Therapeutic Targets and Screening Strategies

Based on the known biological activities of similar thiazole derivatives, several therapeutic areas and specific molecular targets are of high interest for screening this compound analogs.

Anticancer Activity

Thiazole derivatives have demonstrated significant potential as anticancer agents by targeting key proteins involved in cell cycle regulation and signal transduction.[1][2] Potential targets for HTS campaigns include:

  • Kinases: Aurora kinases, Vascular Endothelial Growth Factor Receptor (VEGFR), and other tyrosine kinases are often dysregulated in cancer and are validated drug targets.

  • Tubulin: Disruption of microtubule dynamics through inhibition of tubulin polymerization is a clinically proven anticancer strategy.

  • Cell Viability/Cytotoxicity: Phenotypic screens to assess the direct cytotoxic effects of the compounds on various cancer cell lines are a common starting point.

Metabolic Diseases

Certain thiazole analogs have shown inhibitory activity against enzymes relevant to metabolic disorders like diabetes.[3][4] A key target in this area is:

  • α-Amylase: Inhibition of this enzyme can help control postprandial hyperglycemia.

Data Presentation: Quantitative HTS Data Summary

The following tables summarize quantitative data for thiazole derivatives. It is important to note that the compounds listed are structurally related to the this compound core but may have different substitutions, which are specified. This data can serve as a reference for expected potency and for comparison during hit validation.

Table 1: α-Amylase Inhibitory Activity of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole Analogs [3]

Compound IDArylidene SubstituentIC50 (µM) ± SD
3a 4-Methylphenyl8.24 ± 0.08
3b 2-Bromo-4-methylphenyl6.87 ± 0.01
3f 3-Bromophenyl5.88 ± 0.16
3h 5-Chloro-2-hydroxyphenyl5.14 ± 0.03
3n Thiophen-2-yl5.77 ± 0.05
Acarbose (Standard) -5.55 ± 0.06

Table 2: In Vitro Cytotoxicity of Thiazole Derivatives against Cancer Cell Lines [2]

Compound IDStructureCell LineIC50 (µM) ± SD
4a 2-(4-hydroxybenzylidene)hydrazinyl-4-phenylthiazoleMCF-712.7 ± 0.77
HepG26.69 ± 0.41
4b 2-(4-bromobenzylidene)hydrazinyl-4-phenylthiazoleMCF-731.5 ± 1.91
HepG251.7 ± 3.13
4c 2-(4-(phenyl)benzylidene)hydrazinyl-4-phenylthiazoleMCF-72.57 ± 0.16
HepG27.26 ± 0.44
Staurosporine (Standard) -MCF-76.77 ± 0.41
HepG28.4 ± 0.51

Experimental Protocols for High-Throughput Screening

The following are detailed protocols for primary HTS assays relevant to the potential targets of this compound analogs.

Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay (e.g., for Aurora Kinase A)

Application Note: This biochemical assay is designed to screen for inhibitors of a specific kinase, such as Aurora Kinase A. The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase. The signal is detected using a europium cryptate-labeled anti-phospho-serine antibody and streptavidin-XL665. When the substrate is phosphorylated, the two fluorophores are brought into proximity, resulting in a FRET signal.

Workflow Diagram:

HTRF_Kinase_Assay cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection Compound_Plate Compound Plate (Analogs in DMSO) Assay_Plate 384-well Assay Plate Compound_Plate->Assay_Plate Transfer Compounds Incubation1 Add Kinase & Substrate Incubate Assay_Plate->Incubation1 Dispense Reagents Incubation2 Add ATP to Initiate Incubate at RT Incubation1->Incubation2 Add_Detection_Reagents Add HTRF Reagents (Eu-Ab & SA-XL665) Incubation2->Add_Detection_Reagents Incubation3 Incubate (Dark) Add_Detection_Reagents->Incubation3 Read_Plate Read Plate (HTRF Reader) Incubation3->Read_Plate

Caption: HTRF Kinase Assay Workflow.

Materials:

  • This compound analogs library (dissolved in 100% DMSO)

  • Recombinant human Aurora Kinase A (e.g., GST-tagged)

  • Biotinylated peptide substrate (e.g., Biotin-PLK (Ser137) peptide)

  • Adenosine triphosphate (ATP)

  • HTRF Kinase Buffer

  • Europium (Eu3+) cryptate-labeled anti-phospho-serine antibody

  • Streptavidin-XL665

  • Low-volume 384-well white assay plates

  • HTRF-compatible plate reader

Protocol:

  • Compound Plating: Prepare serial dilutions of the this compound analogs in 100% DMSO. Using an acoustic liquid handler, transfer 20-50 nL of each compound solution to the bottom of the 384-well assay plates. Also, include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Prepare a mixture of the kinase and biotinylated substrate in HTRF Kinase Buffer. Dispense 5 µL of this mixture into each well of the assay plate.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound binding to the enzyme.

  • Reaction Initiation: Prepare an ATP solution in HTRF Kinase Buffer. Add 5 µL of the ATP solution to each well to start the enzymatic reaction. The final concentration of ATP should be close to its Km for the kinase.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Prepare the detection reagent mixture containing the Eu3+-labeled antibody and Streptavidin-XL665 in HTRF detection buffer. Add 10 µL of this mixture to each well to stop the reaction.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm. Calculate the HTRF ratio (665 nm / 620 nm) and determine the percent inhibition for each compound.

Protocol 2: Cell-Based VEGF Secretion Assay

Application Note: This protocol describes a cell-based assay to screen for compounds that inhibit the secretion of Vascular Endothelial Growth Factor (VEGF) from cancer cells. This is a phenotypic assay relevant for identifying inhibitors of angiogenesis. The amount of secreted VEGF in the cell culture supernatant is quantified using a sandwich ELISA or a homogeneous proximity-based assay (e.g., AlphaLISA®).

Workflow Diagram:

VEGF_Secretion_Assay cluster_cell_culture Cell Culture & Treatment cluster_supernatant Supernatant Analysis cluster_data Data Analysis Seed_Cells Seed Cancer Cells (e.g., HeLa, A549) Add_Compounds Add Compounds (Analogs) Seed_Cells->Add_Compounds Incubate_Cells Incubate (24-48h) (Normoxia or Hypoxia) Add_Compounds->Incubate_Cells Collect_Supernatant Collect Supernatant Incubate_Cells->Collect_Supernatant Perform_ELISA Perform VEGF ELISA or AlphaLISA Collect_Supernatant->Perform_ELISA Read_Signal Read Absorbance or Luminescence Perform_ELISA->Read_Signal Calculate_Inhibition Calculate % Inhibition of VEGF Secretion Read_Signal->Calculate_Inhibition

Caption: VEGF Secretion Assay Workflow.

Materials:

  • Human cancer cell line known to secrete VEGF (e.g., HeLa, A549)

  • Cell culture medium and supplements (e.g., DMEM, FBS)

  • 384-well clear-bottom cell culture plates

  • This compound analogs library

  • VEGF ELISA kit or AlphaLISA® VEGF kit

  • Multichannel pipettes and automated liquid handlers

  • Plate reader (absorbance or luminescence)

Protocol:

  • Cell Seeding: Seed the cancer cells into 384-well plates at a density that allows for logarithmic growth during the assay period (e.g., 2,000-5,000 cells/well). Incubate overnight to allow for cell attachment.

  • Compound Addition: Add the this compound analogs to the cells at the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Incubation: Incubate the plates for 24-48 hours under standard cell culture conditions (37°C, 5% CO2). For some studies, cells may be incubated under hypoxic conditions to stimulate VEGF production.

  • Supernatant Collection: Carefully collect a portion of the cell culture supernatant from each well.

  • VEGF Quantification (ELISA method): a. Coat a 96-well ELISA plate with a VEGF capture antibody. b. Block the plate to prevent non-specific binding. c. Add the collected cell supernatants and a standard curve of recombinant VEGF. d. Incubate, then wash the plate. e. Add a detection antibody conjugated to an enzyme (e.g., HRP). f. Incubate, then wash the plate. g. Add the enzyme substrate and measure the absorbance.

  • Data Analysis: Determine the concentration of VEGF in each sample from the standard curve. Calculate the percent inhibition of VEGF secretion for each compound relative to the vehicle control.

Protocol 3: Tubulin Polymerization Assay

Application Note: This biochemical assay measures the effect of compounds on the polymerization of tubulin into microtubules. The polymerization is typically monitored by the increase in absorbance or fluorescence of a reporter dye that binds to microtubules. This assay can identify both inhibitors and enhancers of tubulin polymerization.

Workflow Diagram:

Tubulin_Polymerization_Assay cluster_setup Assay Setup (on ice) cluster_polymerization Polymerization & Detection cluster_analysis Data Analysis Prepare_Reagents Prepare Tubulin, Buffer, & Compounds on Ice Add_to_Plate Add to Pre-chilled 384-well Plate Prepare_Reagents->Add_to_Plate Warm_Plate Transfer to 37°C Plate Reader Add_to_Plate->Warm_Plate Kinetic_Read Kinetic Read (e.g., Absorbance at 340 nm) Warm_Plate->Kinetic_Read Plot_Curves Plot Polymerization Curves (Abs vs. Time) Kinetic_Read->Plot_Curves Determine_Parameters Determine Vmax and % Inhibition Plot_Curves->Determine_Parameters Hit_Triage Primary_Screen Primary HTS Hit_Identification Identify Primary Hits Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC50 Determination Hit_Identification->Dose_Response Orthogonal_Assay Orthogonal/Secondary Assay Dose_Response->Orthogonal_Assay Confirm Activity SAR_Expansion Structure-Activity Relationship (SAR) Studies Orthogonal_Assay->SAR_Expansion Validate Mechanism Lead_Candidate Lead Candidate SAR_Expansion->Lead_Candidate

References

Application Notes and Protocols for the Quantification of 4-(2-Fluorophenyl)-2-methylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

4-(2-Fluorophenyl)-2-methylthiazole is a heterocyclic compound with potential applications in pharmaceutical and materials science. Accurate and precise quantification of this compound is crucial for quality control, pharmacokinetic studies, and various research applications. This document provides detailed application notes and protocols for the analytical quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Gas Chromatography (GC) with Flame Ionization Detection (FID), and UV-Visible Spectrophotometry. The following sections outline the methodologies, data presentation, and experimental workflows.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of organic molecules.[1][2][3][4] This method offers high resolution and sensitivity for the analysis of this compound in various matrices.

Quantitative Data Summary

The following table summarizes the typical validation parameters to be determined for the HPLC-UV method.

ParameterTypical Performance
Linearity (r²) > 0.999
Range 0.1 - 100 µg/mL
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Retention Time (tR) Approx. 5-10 min
Wavelength (λmax) To be determined (e.g., ~270 nm)
Experimental Protocol

1.2.1. Instrumentation and Materials

  • HPLC system with a UV-Vis detector (e.g., Waters Alliance, Agilent 1260)

  • C18 reverse-phase column (e.g., Phenomenex Luna C18, 50 mm × 4.6 mm, 5 µm)[1][4]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

  • HPLC-grade acetonitrile, methanol, and water

  • Orthophosphoric acid or formic acid[1][4]

  • This compound reference standard

1.2.2. Preparation of Solutions

  • Mobile Phase: A typical starting mobile phase could be a mixture of acetonitrile and water (e.g., 50:50, v/v) with 0.1% orthophosphoric acid.[1][4] The exact ratio should be optimized for best peak shape and retention time.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

1.2.3. Chromatographic Conditions

  • Column: C18 reverse-phase (50 mm × 4.6 mm, 5 µm)[1][4]

  • Mobile Phase: Acetonitrile:Water with 0.1% orthophosphoric acid (isocratic or gradient)

  • Flow Rate: 1.0 mL/min[1][4]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by scanning the UV spectrum of the analyte (a starting wavelength of 272 nm has been used for a similar compound).[1][4]

1.2.4. Sample Analysis

  • Filter all solutions through a 0.45 µm syringe filter before injection.

  • Inject the prepared standard solutions to establish a calibration curve.

  • Inject the sample solutions for quantification.

  • The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Prepare Mobile Phase B Prepare Standard Stock Solution A->B C Prepare Working Standards B->C D Equilibrate HPLC System C->D E Inject Standards & Build Calibration Curve D->E F Inject Sample E->F G Integrate Peak Area F->G H Quantify Concentration G->H

Caption: HPLC-UV analysis workflow for this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. A GC-FID method can be developed for the quantification of this compound, particularly for purity assessment and analysis in organic matrices.[5][6]

Quantitative Data Summary

The following table outlines the validation parameters to be established for the GC-FID method.

ParameterTypical Performance
Linearity (r²) > 0.998
Range 10 - 500 µg/mL
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 3%
Retention Time (tR) Approx. 8-15 min
Experimental Protocol

2.2.1. Instrumentation and Materials

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Capillary column (e.g., HP-5, 30 m x 0.32 mm, 0.25 µm film thickness)

  • Autosampler

  • Analytical balance

  • Volumetric flasks and pipettes

  • High-purity nitrogen, hydrogen, and air

  • GC-grade solvent (e.g., dichloromethane, ethyl acetate)

  • This compound reference standard

2.2.2. Preparation of Solutions

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of dichloromethane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with dichloromethane to cover the linear range (e.g., 10, 50, 100, 250, 500 µg/mL).

2.2.3. Chromatographic Conditions

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm, 0.25 µm

  • Carrier Gas: Nitrogen or Helium at a constant flow rate (e.g., 1.5 mL/min)

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 min

    • Ramp: 10 °C/min to 250 °C

    • Hold: 5 min at 250 °C

  • Injection Volume: 1 µL (split or splitless mode to be optimized)

2.2.4. Sample Analysis

  • Inject the prepared standard solutions to generate a calibration curve.

  • Inject the sample solutions.

  • The concentration of the analyte in the sample is determined from the calibration curve based on its peak area.

Experimental Workflow Diagram

GC_Workflow cluster_prep_gc Solution Preparation cluster_gc GC-FID Analysis cluster_data_gc Data Processing A Prepare Standard Stock Solution B Prepare Working Standards A->B C Set GC Parameters B->C D Inject Standards & Build Calibration Curve C->D E Inject Sample D->E F Integrate Peak Area E->F G Quantify Concentration F->G

Caption: GC-FID analysis workflow for this compound.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.[7][8][9] This technique is suitable for the analysis of this compound in simple matrices where interfering substances are minimal.

Quantitative Data Summary

The following table presents the validation parameters to be determined for the UV-Visible spectrophotometric method.

ParameterTypical Performance
Linearity (r²) > 0.995
Range 1 - 25 µg/mL
Limit of Detection (LOD) To be determined
Limit of Quantification (LOQ) To be determined
Molar Absorptivity (ε) To be determined
Wavelength (λmax) To be determined
Experimental Protocol

3.2.1. Instrumentation and Materials

  • UV-Visible spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., methanol, ethanol)

  • This compound reference standard

3.2.2. Preparation of Solutions

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations in the linear range (e.g., 1, 5, 10, 15, 20, 25 µg/mL).

3.2.3. Analytical Procedure

  • Determination of λmax: Scan the UV spectrum of a standard solution (e.g., 10 µg/mL) from 200 to 400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax).

  • Calibration Curve: Measure the absorbance of each working standard solution at the determined λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.

  • Sample Analysis: Prepare the sample solution in methanol to a concentration expected to fall within the linear range. Measure the absorbance of the sample solution at λmax.

  • Quantification: The concentration of this compound in the sample is calculated using the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration).

Experimental Workflow Diagram

UV_Vis_Workflow A Prepare Standard Solutions B Determine λmax A->B C Measure Absorbance of Standards B->C D Generate Calibration Curve C->D F Calculate Concentration D->F E Prepare and Measure Sample E->F

Caption: UV-Vis spectrophotometry workflow for quantification.

References

Troubleshooting & Optimization

Technical Support Center: Spectroscopic Analysis of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the spectroscopic analysis of fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the analysis of these unique molecules. This guide is structured in a question-and-answer format to directly address specific issues.

Table of Contents

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Mass Spectrometry (MS)

  • Vibrational Spectroscopy (FT-IR & Raman)

  • Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. However, the large chemical shift range and sensitivity to the chemical environment can also present challenges.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why are my ¹⁹F NMR signals broad, and how can I improve the resolution?

A1: Broad ¹⁹F NMR signals can arise from several factors. Here’s a step-by-step guide to troubleshoot this issue:

  • Chemical Exchange: Fluorine environments that are exchanging on the NMR timescale can lead to broadened signals.

    • Solution: Try acquiring the spectrum at a lower temperature to slow down the exchange process. This may resolve the broad signal into distinct, sharper peaks for each conformer or exchanging site.

  • Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metals can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. You can wash your NMR tube with a dilute acid (e.g., 1M HCl) followed by rinsing with deionized water and your deuterated solvent.

  • Poor Shimming: An inhomogeneous magnetic field will lead to broad peaks.

    • Solution: Carefully shim the spectrometer before acquiring your ¹⁹F spectrum. If your sample is in a viscous solvent or is a heterogeneous mixture, achieving good shims may be more challenging.

  • Unresolved Couplings: Coupling to nearby protons (¹H) or other fluorine atoms (¹⁹F) can make signals appear broad if the couplings are not well-resolved.

    • Solution: Use ¹H decoupling to simplify the spectrum and remove broadening from ¹H-¹⁹F couplings. For complex ¹⁹F-¹⁹F coupling patterns, 2D NMR experiments like ¹⁹F-¹⁹F COSY can help in resolving individual signals.

  • Quadrupolar Nuclei: If your fluorine atom is bonded to a quadrupolar nucleus (e.g., ¹⁴N), this can lead to broadened signals due to efficient relaxation.

    • Solution: This is an inherent property of the molecule. Lowering the temperature might sometimes sharpen the signals.

Q2: My ¹⁹F NMR chemical shifts seem to be inconsistent or difficult to reference. What is the correct procedure?

A2: The large chemical shift range of ¹⁹F NMR makes it very sensitive to referencing. Inconsistent referencing can make it difficult to compare data.

  • Internal vs. External Referencing:

    • Internal Referencing: Adding a small amount of a reference compound directly to your sample is generally the most accurate method. Common internal standards include trifluorotoluene (TFT) or hexafluorobenzene (C₆F₆).

    • External Referencing: Using a reference compound in a separate capillary inside the NMR tube is also an option, but susceptibility differences between the sample and the reference can lead to inaccuracies.[1]

  • Unified Referencing Scale: The recommended approach is to use an internal proton reference like Tetramethylsilane (TMS) in your ¹H NMR spectrum and then use the spectrometer's unified frequency list to reference the ¹⁹F spectrum. This method provides high accuracy and reproducibility.

  • Solvent Effects: Be aware that ¹⁹F chemical shifts can be highly sensitive to the solvent, concentration, and temperature. Always report these parameters along with your chemical shifts to ensure reproducibility.

Q3: The integration of my ¹⁹F NMR spectrum is inaccurate. What could be the cause?

A3: Inaccurate integration in ¹⁹F NMR is a common issue, often related to the wide spectral width.

  • Non-uniform Excitation: The excitation pulse may not uniformly excite all the signals across a very wide ¹⁹F spectral range. This leads to signals further from the transmitter frequency having lower intensity and thus integrating incorrectly.

    • Solution: Ensure your spectral width is appropriate for your sample. If you have signals spread over a large range, you may need to acquire separate spectra with different transmitter offsets or use broadband excitation pulses if available.

  • Insufficient Relaxation Delay (d1): Fluorine nuclei can have long spin-lattice relaxation times (T₁). If the relaxation delay is too short, signals will not fully relax between scans, leading to attenuated signal intensity and incorrect integrals.

    • Solution: Determine the T₁ of your signals of interest using an inversion-recovery experiment. Set the relaxation delay (d1) to at least 5 times the longest T₁.

  • Baseline Distortions: A rolling or distorted baseline will significantly affect the accuracy of integration. This is more common with broad signals or when analyzing samples in polymeric matrices.

    • Solution: Use appropriate baseline correction functions in your processing software. Ensure good shimming to minimize baseline issues from the start.

Data Presentation: Typical ¹⁹F NMR Chemical Shifts

The following table summarizes approximate ¹⁹F NMR chemical shift ranges for common functional groups, referenced to CFCl₃ at 0 ppm.

Functional GroupChemical Shift Range (ppm)
-CF₃-50 to -80
-CF₂- (aliphatic)-110 to -140
Ar-F (Aromatic)-100 to -170
-CHF₂-120 to -150
-CH₂F-200 to -240
F-C=O (acyl fluorides)+20 to -40

Logical Workflow for Troubleshooting ¹⁹F NMR Issues

Troubleshooting_NMR start Problem with ¹⁹F NMR Spectrum broad_signals Broad Signals? start->broad_signals ref_issue Referencing Issue? start->ref_issue int_issue Integration Inaccurate? start->int_issue exchange Chemical Exchange? broad_signals->exchange Yes method Referencing Method? ref_issue->method Yes excitation Non-uniform Excitation? int_issue->excitation Yes paramagnetic Paramagnetic Impurities? exchange->paramagnetic No low_temp Lower Temperature exchange->low_temp Yes shimming Poor Shimming? paramagnetic->shimming No clean_tube Clean Glassware paramagnetic->clean_tube Yes coupling Unresolved Coupling? shimming->coupling No reshim Re-shim Spectrometer shimming->reshim Yes decouple Use ¹H Decoupling coupling->decouple Yes internal_std Use Internal Standard method->internal_std Internal unified_ref Use Unified Reference method->unified_ref Unified relaxation Insufficient Relaxation? excitation->relaxation No adjust_sw Adjust Spectral Width excitation->adjust_sw Yes baseline Baseline Distortion? relaxation->baseline No measure_t1 Measure T₁ relaxation->measure_t1 Yes correct_baseline Apply Baseline Correction baseline->correct_baseline Yes

Caption: Troubleshooting workflow for common ¹⁹F NMR issues.

Mass Spectrometry (MS)

Mass spectrometry of fluorinated compounds can be challenging due to their unique fragmentation patterns. Understanding these can aid in spectral interpretation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm seeing unexpected fragments in the mass spectrum of my fluorinated compound. How can I interpret them?

A1: Fluorinated compounds often undergo complex fragmentation pathways that differ from their non-fluorinated analogs.

  • Loss of HF (20 Da): A very common fragmentation is the loss of a neutral hydrogen fluoride molecule. This is often observed as a peak at M-20.

  • Loss of Fluorine Radical (19 Da): Loss of a single fluorine radical (M-19) is also a characteristic fragmentation.[2]

  • Rearrangements: Fluorine atoms can migrate during fragmentation, leading to unexpected fragment ions. For example, in perfluoroalkyl substances, fluorine shifts can occur after an initial decarboxylation, generating a series of new anions before further fragmentation.[3]

  • "Unzipping" of Perfluoroalkyl Chains: Perfluorinated chains can fragment by sequential losses of CF₂ (50 Da) units. However, this is not always a simple sequential loss and can be accompanied by rearrangements.

Q2: My fluorinated compound is not ionizing well. What can I do?

A2: The high electronegativity of fluorine can make ionization challenging.

  • Choice of Ionization Technique:

    • Electron Ionization (EI): Can lead to extensive fragmentation and sometimes a weak or absent molecular ion.

    • Chemical Ionization (CI): Often a softer ionization technique that can yield a more prominent molecular ion or protonated molecule.

    • Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): These are generally good choices for polar fluorinated compounds.

  • Derivatization: For compounds with active hydrogens (e.g., alcohols, amines), derivatization can improve volatility and ionization efficiency for Gas Chromatography-MS (GC-MS). Silylation is a common derivatization method.

Q3: How can I differentiate between isomers of fluorinated compounds using MS?

A3: Differentiating isomers by MS alone can be difficult, but tandem mass spectrometry (MS/MS) can be very helpful.

  • Collision-Induced Dissociation (CID): By isolating the molecular ion (or a prominent fragment ion) and subjecting it to CID, you can generate a unique fragmentation pattern for each isomer. Branched isomers of perfluorooctanoic acid (PFOA), for instance, show different fragmentation patterns compared to the linear isomer.

Data Presentation: Common Neutral Losses in MS of Organofluorines
Neutral LossMass (Da)Common Fragment
HF20[M-HF]⁺ or [M-H-F]⁻
F•19[M-F]⁺
CF₂50[M-CF₂]⁺ or [M-CF₂]⁻
CF₃•69[M-CF₃]⁺
CO₂ (from carboxylates)44[M-CO₂]⁻

Logical Workflow for Interpreting MS of Fluorinated Compounds

MS_Interpretation start Mass Spectrum of Fluorinated Compound molecular_ion Identify Molecular Ion (M⁺) start->molecular_ion fragment_peaks Analyze Fragment Peaks molecular_ion->fragment_peaks common_losses Check for Common Losses (HF, F, CF₂, CF₃) fragment_peaks->common_losses rearrangements Consider Rearrangements common_losses->rearrangements ms_ms Perform MS/MS for Confirmation rearrangements->ms_ms structure_elucidation Propose Structure ms_ms->structure_elucidation

Caption: A logical workflow for the interpretation of mass spectra of fluorinated compounds.

Vibrational Spectroscopy (FT-IR & Raman)

FT-IR and Raman spectroscopy provide valuable information about the vibrational modes of fluorinated compounds, particularly the characteristic C-F bond vibrations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: The C-F stretching region in my FT-IR spectrum is broad and complex. How can I interpret it?

A1: The C-F stretching region (typically 1000-1400 cm⁻¹) can be complex due to several factors:

  • Coupling of Vibrations: The C-F stretching vibrations can couple with other vibrational modes in the molecule, such as C-C stretching, leading to multiple absorption bands.

  • Conformational Isomers: The presence of different conformers can result in overlapping peaks, leading to a broad envelope of signals.

  • Symmetry: The number of observable C-F stretching bands is dependent on the local symmetry of the fluorinated group. For example, a -CF₃ group will have both symmetric and asymmetric stretching modes.

Solution:

  • Computational Chemistry: Density Functional Theory (DFT) calculations can help to predict the vibrational frequencies and intensities of different conformers and vibrational modes, aiding in spectral assignment.

  • Temperature Studies: Lowering the temperature can sometimes simplify the spectrum by "freezing out" certain conformations.

Q2: I am having trouble getting a good Raman signal for my fluorinated compound, or the spectrum is dominated by fluorescence.

A2: Weak Raman scattering and fluorescence interference are common challenges in Raman spectroscopy.

  • Weak Raman Scattering of C-F Bonds: The C-F bond has low polarizability, which often results in a weak Raman signal.

    • Solution:

      • Increase Laser Power: Use higher laser power, but be cautious of potential sample damage.[4]

      • Increase Acquisition Time: Longer acquisition times can improve the signal-to-noise ratio.

      • Surface-Enhanced Raman Spectroscopy (SERS): If applicable, adsorbing your sample onto a nanostructured metal surface can dramatically enhance the Raman signal.

  • Fluorescence Interference: Many organic molecules fluoresce when excited with visible lasers, which can overwhelm the weak Raman signal.

    • Solution:

      • Change Excitation Wavelength: Using a longer wavelength laser (e.g., 785 nm or 1064 nm) can often reduce or eliminate fluorescence.[4]

      • Photobleaching: Exposing the sample to the laser for a period before acquisition can sometimes "burn out" the fluorescent species.

      • Background Subtraction: Computational methods can be used to subtract the broad fluorescence background from the spectrum.

Logical Workflow for Vibrational Spectroscopy Troubleshooting

Vibrational_Spectroscopy_Troubleshooting start Vibrational Spectroscopy Issue ftir_issue FT-IR: Broad/Complex C-F Bands start->ftir_issue raman_issue Raman: Weak Signal or Fluorescence start->raman_issue coupling Coupled Vibrations / Conformers ftir_issue->coupling weak_signal Weak C-F Signal raman_issue->weak_signal fluorescence Fluorescence Interference raman_issue->fluorescence dft Use DFT Calculations for Assignment coupling->dft low_temp_ftir Acquire Spectrum at Low Temperature coupling->low_temp_ftir increase_power Increase Laser Power/Acquisition Time weak_signal->increase_power sers Consider SERS weak_signal->sers change_wavelength Change Excitation Wavelength fluorescence->change_wavelength photobleach Photobleach Sample fluorescence->photobleach background_sub Use Background Subtraction fluorescence->background_sub

Caption: Troubleshooting guide for common issues in FT-IR and Raman analysis of fluorinated compounds.

Experimental Protocols

Protocol 1: Quantitative ¹⁹F NMR (qNMR) Analysis

This protocol outlines the key steps for obtaining accurate quantitative data from ¹⁹F NMR.

1. Sample Preparation:

  • Accurately weigh a known amount of your sample and a suitable internal standard into a vial.
  • Choose an internal standard that has a simple ¹⁹F NMR spectrum (preferably a singlet) and is chemically inert towards your sample. The standard's resonance should be in a clear region of the spectrum.
  • Dissolve the sample and standard in a known volume of a deuterated solvent. Ensure complete dissolution.
  • Transfer the solution to an NMR tube.

2. NMR Acquisition Parameters:

  • Determine T₁: Use an inversion-recovery pulse sequence to measure the spin-lattice relaxation time (T₁) for both your analyte and the internal standard.
  • Set Relaxation Delay (d1): Set the relaxation delay to at least 5 times the longest T₁ value to ensure full relaxation between scans.
  • Spectral Width (sw): Set the spectral width to encompass all signals of interest.
  • Transmitter Offset (o1p): Position the transmitter offset in the center of the spectral region containing the peaks to be integrated to ensure uniform excitation.
  • Number of Scans (ns): Acquire a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
  • Decoupling: Use ¹H inverse-gated decoupling to suppress ¹H-¹⁹F couplings and avoid the Nuclear Overhauser Effect (NOE), which can affect quantitation.

3. Data Processing and Analysis:

  • Apply a gentle line broadening (e.g., exponential multiplication) if necessary to improve the signal-to-noise ratio without significantly distorting the lineshape.
  • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
  • Perform a baseline correction to ensure a flat baseline across the integrated regions.
  • Integrate the signals for the analyte and the internal standard.
  • Calculate the concentration of the analyte using the following equation:

Protocol 2: Derivatization of Fluorinated Alcohols/Amines for GC-MS Analysis

This protocol describes a general silylation procedure to improve the volatility and chromatographic behavior of fluorinated compounds containing active hydrogens.

1. Reagents and Materials:

  • Your fluorinated analyte
  • Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% Trimethylchlorosilane - TMCS)
  • Anhydrous solvent (e.g., pyridine, acetonitrile, or dichloromethane)
  • Reaction vial with a screw cap and septum
  • Heating block or oven

2. Derivatization Procedure:

  • Accurately weigh approximately 1-5 mg of your sample into a clean, dry reaction vial.
  • Add 100-200 µL of the anhydrous solvent to dissolve the sample.
  • Add 100-200 µL of the silylating agent (e.g., BSTFA with 1% TMCS).
  • Securely cap the vial.
  • Heat the reaction mixture at 60-80 °C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for your specific compound.
  • Allow the vial to cool to room temperature.
  • The derivatized sample is now ready for injection into the GC-MS.

3. GC-MS Analysis:

  • Use a non-polar or medium-polarity capillary column suitable for the analysis of silylated compounds.
  • Set an appropriate temperature program for the GC oven to ensure good separation of your derivatized analyte from any byproducts or residual reagents.
  • Acquire the mass spectrum in either full scan mode to identify the derivatized compound or in selected ion monitoring (SIM) mode for targeted quantification. The mass of the trimethylsilyl (TMS) group is 72 Da, so expect a corresponding mass shift in your derivatized product.

References

Technical Support Center: Addressing Catalyst Poisoning in Reactions with Sulfur-Containing Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning by sulfur-containing heterocycles.

Troubleshooting Guides & FAQs

This section addresses common issues experienced during catalytic reactions involving sulfur-containing compounds.

Issue 1: Rapid Loss of Catalytic Activity

Q1: My reaction stops or slows down significantly after a short period when using a substrate with a sulfur-containing heterocycle. What is the likely cause and how can I confirm it?

A1: The most probable cause is acute catalyst poisoning by the sulfur compound. Sulfur atoms in heterocycles like thiophene and benzothiophene can strongly and often irreversibly bind to the active sites of metal catalysts (e.g., Pd, Pt, Ni, Rh), blocking them from participating in the catalytic cycle.[1] This strong adsorption, or chemisorption, leads to a rapid decline in catalytic activity.[2]

To confirm sulfur poisoning, you can use the following characterization techniques:

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique can detect the presence of sulfur on the catalyst surface and provide information about its chemical state (e.g., sulfide, sulfate).[3][4][5][6][7] An increase in the sulfur signal on the used catalyst compared to a fresh sample is a strong indicator of poisoning.

  • Temperature-Programmed Desorption (TPD): TPD can be used to identify the species desorbing from the catalyst surface as it is heated.[8] Desorption of sulfur-containing molecules (e.g., H₂S, SO₂) at specific temperatures can confirm the presence of adsorbed sulfur species and provide insights into the strength of the interaction.[8]

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Emission Spectroscopy (ICP-AES): These bulk analysis techniques can quantify the total amount of sulfur in the catalyst, confirming sulfur uptake.

A simple diagnostic test involves running the reaction with a sulfur-free analogue of your substrate. If the reaction proceeds without deactivation, it strongly suggests that the sulfur-containing heterocycle is the source of the poisoning.

Issue 2: Low Product Yield and/or Poor Selectivity

Q2: I am observing low yields and the formation of undesired byproducts when my reaction involves a sulfur heterocycle. Is this related to catalyst poisoning?

A2: Yes, low yield and poor selectivity are common consequences of catalyst poisoning. The poisoning of active sites by sulfur is not always uniform.[1] Partial poisoning can alter the electronic properties of the remaining active sites or create new, less selective active sites at the interface between the metal and the adsorbed sulfur. This can change the reaction pathway, leading to the formation of byproducts and a decrease in the yield of the desired product.[1] For example, in hydrogenation reactions, partial poisoning might favor over-hydrogenation or side reactions.

Troubleshooting Steps:

  • Confirm Poisoning: Use the characterization techniques mentioned in A1 (XPS, TPD) to verify the presence of sulfur on the catalyst.

  • Vary Catalyst Loading: In some cases, increasing the catalyst loading might compensate for the poisoned sites and improve the yield, although this is not always a cost-effective solution.

  • Modify Reaction Conditions: Lowering the reaction temperature might reduce the rate of irreversible poisoning in some systems. However, in other cases, higher temperatures can sometimes help to desorb the poison or prevent its strong adsorption.[9] Experimental optimization is key.

  • Consider a More Robust Catalyst: If poisoning is persistent, switching to a sulfur-tolerant catalyst may be necessary.

Issue 3: Difficulty in Catalyst Regeneration

Q3: I've attempted to regenerate my sulfur-poisoned catalyst, but its activity is not fully restored. What am I doing wrong?

A3: Catalyst regeneration after sulfur poisoning can be challenging, and its success depends on the nature of the poison-catalyst interaction and the regeneration method used.[9] Sulfur poisoning can be both reversible and irreversible.[2][9]

  • Reversible Poisoning: This often involves weakly adsorbed sulfur species that can be removed by thermal treatment under an inert or reducing atmosphere.

  • Irreversible Poisoning: This occurs when strong chemical bonds are formed between sulfur and the metal, such as the formation of stable metal sulfides.[3] This type of poisoning is much more difficult to reverse.

Common pitfalls in regeneration include:

  • Insufficient Temperature: The temperature may not be high enough to break the metal-sulfur bonds. For instance, regeneration of Ni-based catalysts poisoned by H₂S may require high-temperature oxidation.[10]

  • Incorrect Atmosphere: The regeneration atmosphere is critical. Oxidative treatments (e.g., with air or O₂) can convert sulfides to oxides, which may then be reduced back to the active metal. Reductive treatments (e.g., with H₂) can sometimes remove sulfur as H₂S.[4] The optimal choice depends on the specific catalyst system.

  • Incomplete Removal: Even after regeneration, some strongly bound sulfur species may remain on the catalyst, leading to incomplete activity recovery.[4]

To improve your regeneration protocol, consider a systematic approach where you vary the temperature, time, and gas composition of the treatment. Characterizing the catalyst with XPS or TPD after regeneration can help determine if sulfur has been effectively removed.

Quantitative Data on Catalyst Deactivation

The following tables summarize the impact of sulfur-containing heterocycles on the performance of various catalysts.

Table 1: Effect of Thiophene on Hydrogenation Reactions

CatalystReactionThiophene ConcentrationEffect on Activity/YieldReference
Palladium-SulfideGas-phase hydrogenation of thiopheneNot specifiedYield of thiolane is 70-90% with 30-60% thiophene conversion.[10]
Ni/Al₂O₃Ethylbenzene hydrogenation100 ppmCauses slow and irreversible poisoning at higher temperatures.[11][12]
Supported Mo-Co-NiHydrodesulfurization of thiopheneVariedCatalyst shows good stability with minimal loss in activity over time.[13]
Palladium SulfideHydrogenation of benzothiopheneNot specifiedFor 100% selectivity to 2,3-dihydrobenzothiophene, conversion should be below 60%.[14]

Table 2: Sulfur Tolerance of Catalysts in Reforming Reactions

CatalystReactionSulfur Compound & ConcentrationEffect on PerformanceReference
Ni-basedDry reforming of biogasH₂SDeactivation is temperature-dependent; irreversible below 700°C.[8][10]
Pt/CeO₂Water-gas shiftH₂S (500 ppm)Catalyst prepared by incipient wetness impregnation showed the highest sulfur tolerance.[15]
Ni/Al₂O₃Steam reformingThiopheneLeads to the formation of 'Ni-S' surface species and deactivation.[12]

Experimental Protocols

Protocol 1: Evaluating the Sulfur Resistance of a Catalyst

This protocol outlines a general procedure for testing the tolerance of a new catalyst to a specific sulfur-containing heterocycle.

Objective: To quantify the effect of a known concentration of a sulfur-containing heterocycle on the activity and selectivity of a catalyst.

Materials:

  • Catalyst of interest

  • Reactor system (e.g., fixed-bed, batch reactor)

  • Reactants and solvent

  • Sulfur-containing heterocycle (e.g., thiophene)

  • Analytical equipment (e.g., GC, HPLC) for product analysis

  • Inert gas (e.g., N₂, Ar)

Procedure:

  • Baseline Activity Test:

    • Perform the catalytic reaction under standard conditions without the addition of the sulfur compound.

    • Monitor the reaction progress over time, measuring conversion and selectivity to establish the baseline performance of the fresh catalyst.

  • Sulfur Poisoning Test:

    • Introduce a specific concentration of the sulfur-containing heterocycle into the reactant feed. For liquid-phase reactions, this can be done by adding it to the solvent. For gas-phase reactions, it can be introduced into the gas stream.

    • A typical starting concentration for initial screening might be in the range of 10-100 ppm.

    • Run the reaction under the same conditions as the baseline test and monitor the conversion and selectivity over the same time period.

  • Data Analysis:

    • Compare the activity and selectivity profiles of the catalyst with and without the sulfur compound.

    • Calculate the percentage decrease in activity as a function of time on stream in the presence of the poison.

    • Analyze the product distribution to identify any changes in selectivity.

  • Post-Characterization (Optional but Recommended):

    • After the reaction, carefully recover the catalyst.

    • Analyze the spent catalyst using XPS, TPD, or other surface-sensitive techniques to confirm the presence and nature of the adsorbed sulfur species.

Protocol 2: Temperature-Programmed Desorption (TPD) for Sulfur Analysis

Objective: To identify the nature and desorption temperature of sulfur species adsorbed on a catalyst surface.

Equipment:

  • TPD apparatus equipped with a mass spectrometer

  • Quartz reactor tube

  • Temperature controller

  • Inert carrier gas (e.g., He, Ar)

Procedure:

  • Sample Preparation:

    • Place a known amount of the sulfur-poisoned catalyst in the quartz reactor tube.

  • Pre-treatment:

    • Heat the sample in a flow of inert gas to a temperature sufficient to remove any physisorbed water or other volatile impurities, but below the temperature where sulfur desorption is expected.

  • TPD Measurement:

    • Cool the sample to the starting temperature (e.g., room temperature).

    • Begin heating the sample at a linear ramp rate (e.g., 10 °C/min) under a constant flow of inert gas.[2]

    • Continuously monitor the effluent gas stream with the mass spectrometer, tracking the m/z signals corresponding to potential sulfur-containing desorbed species (e.g., H₂S (m/z=34), SO₂ (m/z=64)).

  • Data Analysis:

    • Plot the mass spectrometer signal intensity as a function of temperature.

    • The temperature at which a peak maximum occurs corresponds to the desorption temperature of a specific species.

    • The area under the peak is proportional to the amount of the desorbed species.

Protocol 3: General Procedure for Catalyst Regeneration

Objective: To remove sulfur species from a poisoned catalyst and restore its activity.

Materials:

  • Sulfur-poisoned catalyst

  • Tube furnace or reactor capable of high-temperature operation

  • Regeneration gases (e.g., air, N₂, H₂)

  • Mass flow controllers

Procedure (Example: Oxidative Regeneration):

  • Loading the Catalyst:

    • Place the poisoned catalyst in the reactor.

  • Purge with Inert Gas:

    • Heat the catalyst to a moderate temperature (e.g., 100-150 °C) under a flow of inert gas (e.g., N₂) to remove any volatile, non-sulfur compounds.

  • Oxidative Treatment:

    • Gradually introduce a controlled flow of air or a dilute O₂/N₂ mixture into the reactor.

    • Ramp the temperature to the target regeneration temperature (this can range from 400-800 °C depending on the catalyst and the nature of the sulfur species).

    • Hold at the target temperature for a specified period (e.g., 2-4 hours).

  • Reduction (if necessary):

    • After the oxidative treatment, the metal may be in an oxidized state. If the active form is the reduced metal, a reduction step is necessary.

    • Purge the reactor with inert gas to remove all oxygen.

    • Introduce a reducing gas mixture (e.g., dilute H₂/N₂) and heat to an appropriate temperature to reduce the metal oxides.

  • Cooling and Passivation:

    • Cool the catalyst to room temperature under an inert gas flow.

  • Activity Testing:

    • Test the activity of the regenerated catalyst using the baseline reaction conditions to determine the extent of activity recovery.

Visualizations

CatalystPoisoningMechanism Reactant Reactant with Sulfur Heterocycle Catalyst Active Catalyst (e.g., Pd, Pt, Ni) Reactant->Catalyst Reaction PoisonedCatalyst Poisoned Catalyst (Blocked Active Sites) Reactant->PoisonedCatalyst Sulfur Adsorption (Poisoning) Product Desired Product Catalyst->Product Catalysis Byproduct Undesired Byproduct PoisonedCatalyst->Byproduct Altered Selectivity Deactivated Deactivated Catalyst PoisonedCatalyst->Deactivated Irreversible Deactivation

Caption: Mechanism of catalyst poisoning by sulfur heterocycles.

TroubleshootingWorkflow Start Start: Decreased Catalyst Performance CheckSubstrate Is a sulfur heterocycle present in the substrate? Start->CheckSubstrate SulfurFreeTest Run reaction with sulfur-free analogue CheckSubstrate->SulfurFreeTest Yes OtherIssue Investigate other deactivation mechanisms (e.g., coking, sintering) CheckSubstrate->OtherIssue No PerformanceRestored Is performance restored? SulfurFreeTest->PerformanceRestored SulfurConfirmed Sulfur poisoning is likely PerformanceRestored->SulfurConfirmed Yes PerformanceRestored->OtherIssue No Characterize Characterize spent catalyst (XPS, TPD, etc.) SulfurConfirmed->Characterize SulfurDetected Is sulfur detected on the surface? Characterize->SulfurDetected SulfurDetected->OtherIssue No Regenerate Attempt catalyst regeneration SulfurDetected->Regenerate Yes Optimize Optimize reaction conditions or select sulfur-tolerant catalyst Regenerate->Optimize If unsuccessful

Caption: Troubleshooting workflow for diagnosing catalyst deactivation.

RegenerationProcess Start Poisoned Catalyst InertPurge Purge with Inert Gas (e.g., N2) at 100-150°C Start->InertPurge RegenChoice Choose Regeneration Method InertPurge->RegenChoice Oxidative Oxidative Treatment (Air or O2/N2) at 400-800°C RegenChoice->Oxidative Oxidative Reductive Reductive Treatment (H2/N2) at elevated temp. RegenChoice->Reductive Reductive CheckOxide Is the active form the metal oxide? Oxidative->CheckOxide Cooling Cool to Room Temp under Inert Gas Reductive->Cooling ReductionStep Reduction Step (H2/N2) CheckOxide->ReductionStep No CheckOxide->Cooling Yes ReductionStep->Cooling End Regenerated Catalyst Cooling->End

Caption: General workflow for catalyst regeneration.

References

Strategies to reduce by-product formation in thiazole synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Thiazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing by-product formation.

Troubleshooting Guide

This guide addresses common issues encountered during thiazole synthesis, particularly the Hantzsch thiazole synthesis, and provides strategies to mitigate them.

Issue 1: Low Yield of the Desired 2-Substituted Aminothiazole and Presence of an Isomeric By-product.

  • Symptom: You are using an N-monosubstituted thiourea and an α-haloketone, and while you obtain some of your desired 2-(substituted amino)thiazole, a significant portion of the product is an isomeric impurity.

  • Potential Cause: Formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer. This is particularly favored under acidic reaction conditions. The reaction between an α-halogeno ketone and an N-monosubstituted thiourea can proceed through two different cyclization pathways. In neutral or basic conditions, the nitrogen of the substituted amino group is more likely to be the nucleophile in the cyclization step, leading to the desired 2-(substituted amino)thiazole. However, under acidic conditions, the other nitrogen atom of the thiourea can be protonated and involved in the cyclization, leading to the formation of the thermodynamically less stable but kinetically favored 2-imino-2,3-dihydrothiazole isomer.[1]

  • Solutions:

    • Control of pH: Maintain a neutral or slightly basic reaction medium. The use of a non-acidic solvent or the addition of a mild base can suppress the formation of the imino-dihydrothiazole isomer.

    • Solvent Selection: The choice of solvent can influence the reaction pathway. Aprotic solvents or alcohols are commonly used. It is advisable to perform small-scale trials with different solvents to determine the optimal conditions for your specific substrates.

    • Temperature Optimization: Reactions performed at elevated temperatures can sometimes favor the formation of the more stable 2-(substituted amino)thiazole. However, high temperatures can also lead to other degradation products. Careful temperature control is crucial.

Issue 2: Presence of Multiple Unidentified By-products in the Final Product Mixture.

  • Symptom: Your final product shows multiple spots on a TLC plate or several unexpected peaks in the NMR spectrum, which do not correspond to your starting materials or the desired product.

  • Potential Cause:

    • Impure Starting Materials: The α-haloketone is a common source of impurities. The halogenation of ketones can sometimes lead to the formation of α,α-dihalogenated ketones or halogenation on the aromatic ring if one is present. These dihalogenated ketones can react with thiourea to form undesired by-products.

    • Self-condensation of α-haloketone: Under certain conditions, α-haloketones can undergo self-condensation reactions, leading to a complex mixture of by-products.

  • Solutions:

    • Purification of Starting Materials: Ensure the purity of your α-haloketone before use. Purification by recrystallization or column chromatography may be necessary.

    • Stoichiometry Control: Use a slight excess of the thiourea or thioamide to ensure the complete consumption of the α-haloketone, which can minimize its self-condensation.

    • Reaction Temperature: Running the reaction at the lowest effective temperature can help to minimize the formation of side products from the decomposition or self-reaction of the starting materials.

Issue 3: Low Overall Yield Despite Complete Consumption of Starting Materials.

  • Symptom: The reaction appears to go to completion (no starting material is visible by TLC), but the isolated yield of the desired thiazole is low.

  • Potential Cause:

    • Formation of Soluble By-products: Some by-products may be highly soluble in the work-up and purification solvents, leading to their loss during isolation.

    • Product Degradation: The desired thiazole product might be unstable under the reaction or work-up conditions, especially at high temperatures or in the presence of strong acids or bases.

  • Solutions:

    • Optimized Work-up Procedure: Adjust the pH of the reaction mixture carefully during work-up to ensure the precipitation of the desired product while keeping impurities in solution. Extraction with an appropriate solvent system can also improve recovery.

    • Milder Reaction Conditions: Explore the use of "green" synthesis methods such as microwave-assisted or ultrasound-promoted reactions. These methods often allow for shorter reaction times and lower temperatures, which can minimize product degradation and by-product formation. The use of catalysts like silica-supported tungstosilisic acid or NiFe2O4 nanoparticles has been shown to improve yields and selectivity under milder conditions.

Frequently Asked Questions (FAQs)

Q1: What is the most common by-product in the Hantzsch synthesis of 2-aminothiazoles?

A1: When using N-monosubstituted thioureas, the most common and well-documented by-product is the 3-substituted 2-imino-2,3-dihydrothiazole isomer.[1] Its formation is favored by acidic conditions. For unsubstituted thiourea, by-products often arise from impurities in the α-haloketone starting material.

Q2: How can I differentiate between the desired 2-(substituted amino)thiazole and its 2-imino-2,3-dihydrothiazole isomer?

A2: These isomers can often be distinguished by spectroscopic methods. In ¹H NMR spectroscopy, the chemical shift of the proton at the 5-position of the thiazole ring is typically different for the two isomers. Their fragmentation patterns in mass spectrometry may also differ. In some cases, derivatization, for example, with trifluoroacetic anhydride, can lead to derivatives with distinct IR spectra.[1]

Q3: Can the choice of solvent significantly impact by-product formation?

A3: Yes, the solvent can play a crucial role. Polar protic solvents like ethanol are common, but the acidity of the medium can be influenced by the solvent. A comparative study of different solvents is recommended for a new synthesis to find the optimal balance between reaction rate and selectivity. Some modern approaches advocate for solvent-free conditions or the use of greener solvents like water or polyethylene glycol (PEG), which have been reported to offer high yields and selectivity.

Q4: Are there alternative, "greener" methods to the classical Hantzsch synthesis that can reduce by-products?

A4: Absolutely. A number of environmentally benign methods have been developed. These include:

  • Microwave-assisted synthesis: Often leads to shorter reaction times and higher yields with fewer by-products.

  • Ultrasound-promoted reactions: Can enhance reaction rates and yields under milder temperature conditions.

  • Use of solid-supported catalysts: Catalysts like silica-supported tungstosilisic acid can be easily recovered and reused, and often promote cleaner reactions.

  • Solvent-free reactions: Grinding the reactants together, sometimes with a catalytic amount of a solid support, can lead to efficient and clean product formation.

Data on By-product Control

The following table summarizes the qualitative and semi-quantitative effects of various reaction parameters on the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomeric by-product when using N-monosubstituted thioureas.

ParameterConditionEffect on By-product FormationDesired ProductBy-product
pH Neutral / BasicMinimizes by-product formationFavoredSuppressed
AcidicPromotes by-product formationSuppressedFavored
Temperature Optimized (e.g., 80 °C)Can favor the thermodynamically more stable desired productGenerally FavoredCan be minimized
Too high / Too lowMay lead to other degradation products or incomplete reactionYield may decreaseMay increase
Catalyst Silica-supported tungstosilisic acidPromotes high yields of the desired product under mild conditionsHigh YieldMinimized
Energy Source Microwave / UltrasoundShorter reaction times and often cleaner product profilesHigh YieldMinimized

Experimental Protocol: Regioselective Synthesis of 2-(Methylamino)-4-phenylthiazole

This protocol is designed to favor the formation of the desired 2-(methylamino)thiazole over its 3-methyl-2-imino-4-phenyl-2,3-dihydrothiazole isomer by maintaining neutral reaction conditions.

Materials:

  • 2-Bromoacetophenone (phenacyl bromide)

  • N-Methylthiourea

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Deionized water

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve N-methylthiourea (1.1 equivalents) in ethanol.

  • Addition of α-Haloketone: To the stirring solution, add 2-bromoacetophenone (1.0 equivalent).

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Neutralization: Slowly add saturated sodium bicarbonate solution to the reaction mixture until the pH is neutral to slightly basic (pH 7-8). This step is crucial to neutralize any hydrobromic acid formed during the reaction and to deprotonate the thiazolium salt intermediate, precipitating the neutral product.

  • Isolation: The product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold deionized water. If the product does not precipitate, remove the ethanol under reduced pressure. To the resulting residue, add deionized water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: Dry the organic extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to obtain the pure 2-(methylamino)-4-phenylthiazole.

Visualizing Reaction Control and Troubleshooting

Troubleshooting Workflow for By-product Formation

Byproduct_Troubleshooting start Problem: By-product Formation in Thiazole Synthesis check_purity Step 1: Analyze Starting Material Purity Is the α-haloketone pure? start->check_purity impure_sm Action: Purify Starting Material| - Recrystallization - Column Chromatography check_purity->impure_sm No check_conditions Step 2: Evaluate Reaction Conditions Are conditions acidic? check_purity->check_conditions Yes impure_sm->check_conditions acidic Potential Cause: Formation of Imino-dihydrothiazole Isomer check_conditions->acidic Yes other_byproducts Potential Cause: Other Side Reactions| - Self-condensation - Degradation check_conditions->other_byproducts No adjust_ph Action: Adjust pH to Neutral/Basic| - Use non-acidic solvent - Add mild base acidic->adjust_ph end Result: Reduced By-product Formation adjust_ph->end optimize_temp Action: Optimize Temperature and Time| - Lower temperature - Shorter reaction time (e.g., with microwave) other_byproducts->optimize_temp optimize_temp->end

Caption: A troubleshooting workflow for identifying and mitigating by-product formation in thiazole synthesis.

Competing Reaction Pathways in Hantzsch Synthesis with N-Substituted Thiourea

Competing_Pathways reactants α-Haloketone + N-Substituted Thiourea intermediate Thiouronium Intermediate reactants->intermediate neutral_path Neutral/Basic Conditions intermediate->neutral_path Favors Nucleophilic Attack by Substituted N acidic_path Acidic Conditions intermediate->acidic_path Favors Nucleophilic Attack by Unsubstituted N desired_product Desired Product: 2-(Substituted amino)thiazole neutral_path->desired_product byproduct Isomeric By-product: 3-Substituted 2-imino-2,3-dihydrothiazole acidic_path->byproduct

Caption: Competing cyclization pathways in the Hantzsch synthesis leading to the desired product or an isomeric by-product.

References

Technical Support Center: Chiral Separation of 4-(2-Fluorophenyl)-2-methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for the method development of chiral separation for 4-(2-Fluorophenyl)-2-methylthiazole derivatives.

Troubleshooting Guide

This guide is designed to help researchers identify and resolve common issues encountered during the chiral separation of this compound derivatives.

Q1: I am not seeing any separation of the enantiomers (a single peak is observed). What should I do?

A1: No initial separation is a common issue. Here’s a systematic approach to address it:

  • Confirm System Suitability: Ensure your HPLC or SFC system is functioning correctly with a known chiral standard that works on your selected column.

  • Column Selection: The choice of chiral stationary phase (CSP) is critical. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are often a good starting point for a wide range of compounds.[1] If one type of polysaccharide CSP (e.g., amylose-based) doesn't work, try a cellulose-based one, or vice versa. Pirkle-type phases can also be effective.[2]

  • Mobile Phase Screening: Your initial mobile phase may not be suitable. A broad screening of different mobile phases is recommended. For normal phase HPLC, try mixtures of a hydrocarbon (like hexane or heptane) with an alcohol modifier (like isopropanol or ethanol). For SFC, screen different alcohol modifiers (methanol, ethanol, isopropanol) in supercritical CO2.[1]

  • Additives: Small amounts of an acidic or basic additive can dramatically influence separation. For acidic compounds, try adding a small percentage (e.g., 0.1%) of trifluoroacetic acid (TFA) or formic acid. For basic compounds, which is likely for a thiazole derivative, try adding 0.1% diethylamine (DEA) or another suitable amine.

  • Change Elution Mode: If you are using normal phase, consider switching to reversed-phase or polar organic mode, as different retention mechanisms can induce enantioselectivity.[3]

Q2: I have some separation, but the resolution between the two enantiomeric peaks is poor (Rs < 1.5). How can I improve it?

A2: Poor resolution can often be optimized. Consider the following adjustments:

  • Optimize Modifier Percentage: In both HPLC and SFC, the percentage of the alcohol modifier is a key parameter. Systematically vary the concentration of the alcohol (e.g., in 5% increments) to find the optimal balance between retention and selectivity.

  • Change the Alcohol Modifier: Different alcohols can offer different selectivities. If you are using isopropanol, try ethanol or methanol, and vice versa.

  • Lower the Temperature: Reducing the column temperature can sometimes enhance enantioselectivity, leading to better resolution. Try reducing the temperature in 5-10°C increments.

  • Reduce the Flow Rate: A lower flow rate can increase column efficiency and may improve resolution, although it will also increase the run time.

  • Consider a Different CSP: If optimization of the mobile phase and temperature on your current column does not yield satisfactory results, you may need to screen other CSPs. A CSP with a different chiral selector will provide a different set of interactions.

Q3: The peaks for my enantiomers are broad or tailing. What could be the cause?

A3: Peak broadening or tailing can be due to several factors:

  • Secondary Interactions: Thiazole derivatives contain nitrogen, which can interact with residual silanols on the silica support of the CSP. Adding a basic modifier like DEA to the mobile phase can help to mitigate these interactions and improve peak shape.

  • Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Dissolving the sample in a solvent much stronger than the mobile phase can cause peak distortion.

  • Column Contamination: The column may be contaminated with strongly retained impurities from previous injections. Flush the column with a strong solvent (as recommended by the manufacturer) to clean it.

  • Column Overload: Injecting too much sample can lead to peak broadening. Try reducing the injection volume or the sample concentration.

Q4: My retention times are drifting, and the separation is not reproducible. What should I do?

A4: Lack of reproducibility is often related to the mobile phase or column equilibration:

  • Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 20-30 column volumes or more, especially when additives are used.

  • Mobile Phase Preparation: Prepare fresh mobile phase daily. For SFC, ensure the consistency of your CO2 supply. For HPLC, ensure the mobile phase components are accurately measured and well-mixed.

  • Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.

  • "Memory Effects": Some additives, particularly amines, can be retained on the stationary phase and affect subsequent runs, even with different mobile phases.[4] When changing methods, it is crucial to flush the column thoroughly.

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase (CSP) is best suited for separating this compound derivatives?

A1: There is no single "best" CSP, and screening is always recommended. However, for aromatic and heterocyclic compounds, polysaccharide-based CSPs are a highly effective starting point. Specifically:

  • Amylose-based CSPs (e.g., those with tris(3,5-dimethylphenylcarbamate) selectors).

  • Cellulose-based CSPs (e.g., those with tris(3,5-dimethylphenylcarbamate) or tris(4-methylbenzoate) selectors).[5]

Pirkle-type CSPs and those with fluorinated phenyl groups might also offer unique selectivity for this class of compounds due to potential π-π and dipole-dipole interactions.[6][7]

Q2: How does the 2-Fluorophenyl group affect the chiral separation?

A2: The fluorine atom can significantly influence chiral recognition through several mechanisms:

  • Electronic Effects: Fluorine is highly electronegative and can alter the electron density of the phenyl ring, affecting π-π interactions with the CSP.[8]

  • Dipole-Dipole Interactions: The C-F bond introduces a strong dipole moment, which can lead to specific dipole-dipole interactions with the stationary phase.

  • Hydrogen Bonding: The fluorine atom can act as a weak hydrogen bond acceptor, potentially interacting with donor sites on the CSP.[9] The position of the fluorine atom (ortho, in this case) can also create specific steric hindrance that may be key to achieving separation.[10]

Q3: Should I use HPLC or SFC for this separation?

A3: Both techniques are viable, but SFC often offers advantages for chiral separations.

  • Supercritical Fluid Chromatography (SFC): SFC is frequently the method of choice for chiral separations in the pharmaceutical industry.[1][11] It typically provides faster separations, higher efficiency, and uses less organic solvent compared to HPLC.[1] Given the aromatic nature of your compound, SFC is likely to perform well.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is also very effective and widely used. It offers a variety of elution modes (normal phase, reversed-phase, polar organic) which can be advantageous if separation is difficult to achieve in one mode.[3]

A common strategy is to first screen for separation using SFC due to its speed. If a suitable separation is not found, HPLC screening across different elution modes would be the next step.

Q4: What are typical starting conditions for a screening run?

A4: For a screening run, you would typically test a few columns with a generic gradient.

  • For SFC: Use a gradient of 5% to 40% of an alcohol modifier (e.g., methanol) in CO2 over 5-10 minutes. Test methanol, ethanol, and isopropanol as modifiers.

  • For HPLC (Normal Phase): Use a gradient of 10% to 50% isopropanol in hexane over 10-20 minutes.

  • For HPLC (Reversed-Phase): Use a gradient of 20% to 80% acetonitrile in water (often with a buffer like ammonium acetate) over 10-20 minutes.

Remember to include a basic additive (like 0.1% DEA) in your mobile phases to improve the peak shape of the thiazole derivative.

Data Presentation

Table 1: Recommended Chiral Stationary Phases (CSPs) for Initial Screening

CSP TypeCommon Selector ChemistryPotential Interactions with Analyte
Polysaccharide (Amylose) Amylose tris(3,5-dimethylphenylcarbamate)π-π, hydrogen bonding, steric inclusion
Polysaccharide (Cellulose) Cellulose tris(3,5-dimethylphenylcarbamate)π-π, hydrogen bonding, steric inclusion
Pirkle-Type (R,R)- or (S,S)-Whelk-O 1π-π (π-acceptor/π-donor), hydrogen bonding
Fluorinated Phenyl Pentafluorophenyl (PFP)π-π, dipole-dipole, charge transfer[6][7]
Macrocyclic Glycopeptide Teicoplanin or VancomycinHydrogen bonding, ionic interactions, steric inclusion

Table 2: Typical Mobile Phase Systems for Method Development

TechniqueModeSolvent ASolvent B (Modifier)Typical Additive (if needed)
SFC N/ACarbon Dioxide (CO2)Methanol, Ethanol, or Isopropanol0.1 - 0.5% Diethylamine (DEA)
HPLC Normal PhaseHexane or HeptaneIsopropanol or Ethanol0.1% Diethylamine (DEA)
HPLC Reversed-PhaseWater or Aqueous Buffer (e.g., 10mM Ammonium Acetate)Acetonitrile or Methanol0.1% Formic Acid or DEA
HPLC Polar OrganicAcetonitrileMethanol or Ethanol0.1% Trifluoroacetic Acid (TFA) or DEA

Experimental Protocols

Protocol 1: Chiral Method Development using Supercritical Fluid Chromatography (SFC)

  • Sample Preparation:

    • Dissolve the racemic this compound derivative in a suitable solvent (e.g., methanol or ethanol) to a concentration of approximately 1 mg/mL.

    • Ensure the sample is fully dissolved and filter if necessary.

  • Initial Screening Phase:

    • Columns: Screen a set of 3-4 complementary chiral columns (e.g., one amylose-based, one cellulose-based, and one Pirkle-type column from Table 1).

    • Mobile Phase:

      • Solvent A: Supercritical CO2

      • Solvent B: Methanol with 0.2% DEA

    • Gradient: Run a generic gradient from 5% to 50% Solvent B over 8 minutes.

    • Flow Rate: 3 mL/min.

    • Column Temperature: 40°C.

    • Back Pressure: 150 bar.

    • Detection: UV at a suitable wavelength (e.g., 254 nm or a lambda max specific to the compound).

    • Procedure: Inject the sample onto each column using this standard gradient. Repeat the screening with ethanol and isopropanol (both with 0.2% DEA) as Solvent B.

  • Optimization Phase:

    • Select the column/modifier combination that shows the best initial separation ("hit").

    • Modifier Percentage: Convert the gradient method to an isocratic method. Based on the retention time of the "hit," calculate an approximate isocratic mobile phase composition. Run a series of isocratic experiments by varying the modifier percentage by ±5-10% to maximize resolution.

    • Temperature: Once the optimal modifier percentage is found, investigate the effect of temperature. Test temperatures between 25°C and 40°C.

    • Back Pressure: Vary the back pressure (e.g., from 120 to 200 bar) to see if it impacts selectivity.

  • Method Validation (Abbreviated):

    • Once optimal conditions are established, perform multiple injections to confirm the reproducibility of retention times and resolution.

Protocol 2: Chiral Method Development using High-Performance Liquid Chromatography (HPLC)

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the racemic compound in the initial mobile phase or a compatible solvent.

  • Normal Phase Screening:

    • Columns: Use the same set of 3-4 chiral columns as in the SFC protocol.

    • Mobile Phase:

      • Solvent A: Hexane (or Heptane)

      • Solvent B: Isopropanol with 0.2% DEA

    • Gradient: 10% to 50% Solvent B over 20 minutes.

    • Flow Rate: 1 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at a suitable wavelength.

    • Procedure: Screen each column with the above gradient. If no separation is observed, repeat the screen using ethanol (with 0.2% DEA) as the modifier.

  • Reversed-Phase/Polar Organic Screening (if necessary):

    • If normal phase screening is unsuccessful, switch to reversed-phase or polar organic mode (see Table 2 for mobile phases) and repeat the screening process. Note that not all CSPs are stable in reversed-phase conditions; always check the manufacturer's guidelines.

  • Optimization Phase:

    • Select the column/mobile phase system that provides the best separation.

    • Convert the gradient method to an isocratic one based on the retention time of the separated peaks.

    • Systematically adjust the ratio of Solvent A to Solvent B to optimize the resolution and run time.

    • Investigate the effect of column temperature (e.g., 15°C to 40°C) on the separation.

Mandatory Visualization

Chiral_Method_Development_Workflow cluster_prep Preparation cluster_screen Screening Phase cluster_eval Evaluation cluster_opt Optimization Phase prep Define Separation Goal (Analytical vs. Preparative) sample_prep Prepare Racemic Sample (1 mg/mL in mobile phase) prep->sample_prep select_csp Select 3-4 CSPs (Polysaccharide, Pirkle, etc.) sample_prep->select_csp screen_sfc SFC Screening (Test 3 alcohol modifiers) select_csp->screen_sfc screen_hplc HPLC Screening (NP, RP, PO modes) screen_sfc->screen_hplc No hit in SFC eval_hit Evaluate Screening Data (Resolution > 0.5?) screen_sfc->eval_hit Hit found screen_hplc->eval_hit eval_hit->select_csp No, screen new CSPs optimize_mp Optimize Mobile Phase (Isocratic % Modifier) eval_hit->optimize_mp Yes optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow final_method Final Optimized Method (Resolution > 1.5) optimize_flow->final_method

Caption: Workflow for Chiral Method Development.

Troubleshooting_Poor_Resolution cluster_mp Mobile Phase Optimization cluster_conditions Condition Optimization cluster_hardware Hardware Change start Problem: Poor Resolution (Rs < 1.5) q_modifier Adjust % Modifier? start->q_modifier a_modifier Vary modifier in 2-5% increments q_modifier->a_modifier Yes q_alcohol Change Alcohol Type? q_modifier->q_alcohol No a_modifier->q_alcohol end_node Resolution Achieved (Rs > 1.5) a_modifier->end_node Success a_alcohol Try MeOH, EtOH, IPA q_alcohol->a_alcohol Yes q_temp Lower Temperature? q_alcohol->q_temp No a_alcohol->q_temp a_alcohol->end_node Success a_temp Decrease in 5-10°C steps q_temp->a_temp Yes q_flow Reduce Flow Rate? q_temp->q_flow No a_temp->q_flow a_temp->end_node Success a_flow Decrease flow by 20-50% q_flow->a_flow Yes q_csp Try a Different CSP? q_flow->q_csp No a_flow->q_csp a_flow->end_node Success a_csp Select column with different chemistry q_csp->a_csp Yes q_csp->end_node If all else fails, consider derivatization a_csp->start Re-optimize MP

References

Validation & Comparative

Comparing the efficacy of 4-(2-Fluorophenyl)-2-methylthiazole with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Efficacy of Thiazole-Based Kinase Inhibitors: A Comparative Overview

A comprehensive search for the kinase inhibitory efficacy of 4-(2-Fluorophenyl)-2-methylthiazole did not yield specific data on its biological activity. Research databases and scientific literature currently lack information regarding its kinase targets, inhibitory concentrations (e.g., IC50 values), or its performance in preclinical or clinical studies. Therefore, a direct comparison with other kinase inhibitors as initially requested cannot be provided.

However, to address the interest in this area, this guide will provide a comparative overview of other reported thiazole-containing kinase inhibitors, highlighting their diverse targets and therapeutic potential. The thiazole scaffold is a privileged structure in medicinal chemistry and has been incorporated into numerous potent and selective kinase inhibitors.

The Thiazole Scaffold in Kinase Inhibition

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, serves as a versatile pharmacophore in the design of kinase inhibitors. Its ability to engage in various non-covalent interactions, such as hydrogen bonding and π-stacking, within the ATP-binding pocket of kinases makes it an attractive structural motif for achieving high potency and selectivity.

Comparative Analysis of Thiazole-Based Kinase Inhibitors

While data for this compound is unavailable, a number of other thiazole derivatives have been extensively studied. Below is a comparison of some notable examples.

Compound ClassTarget Kinase(s)Reported IC50 ValuesTherapeutic Area
2-Aminothiazoles Src family kinases (e.g., Lck, Src)Sub-nanomolar to nanomolar rangeInflammation, Oncology
Diphenylthiazoles Bruton's tyrosine kinase (BTK)1.20 µM - 14.04 µM (cellular assays)[1]Oncology (B-cell lymphomas)
2,4-Diaminothiazoles Cyclin-dependent kinase 11 (CDK11)Lead compounds show improved selectivity over initial hitsOncology
(2-(p-hydroxyanilino)-4-(p-chlorophenyl)thiazole) Sphingosine Kinase 1 (SK1)Induces proteasomal degradation of SK1[2]Oncology (Prostate Cancer)

Note: The IC50 values represent the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. Lower IC50 values indicate higher potency.

Signaling Pathways and Experimental Workflows

To illustrate the mechanism of action of kinase inhibitors and the general workflow for their evaluation, the following diagrams are provided.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Signal Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylation Substrate Substrate Kinase_B->Substrate Phosphorylation Response Response Substrate->Response Cellular Response Inhibitor Kinase Inhibitor Inhibitor->Kinase_B Inhibition

Caption: Generalized kinase signaling pathway and point of inhibition.

Experimental_Workflow Start Compound Synthesis Biochemical_Assay In vitro Kinase Assay (IC50 determination) Start->Biochemical_Assay Cell_Based_Assay Cellular Assay (e.g., Proliferation, Apoptosis) Biochemical_Assay->Cell_Based_Assay Animal_Model In vivo Efficacy Study (e.g., Xenograft model) Cell_Based_Assay->Animal_Model Clinical_Trials Clinical Trials Animal_Model->Clinical_Trials

Caption: Standard workflow for the evaluation of kinase inhibitors.

Detailed Methodologies

The following are generalized protocols for key experiments used to evaluate kinase inhibitors.

1. In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Principle: This assay quantifies the amount of ADP produced during the kinase reaction. Inhibition of the kinase results in a lower amount of ADP.

  • Protocol:

    • Prepare a reaction mixture containing the kinase, its specific substrate, and ATP.

    • Add varying concentrations of the test compound (e.g., a thiazole derivative) to the reaction mixture.

    • Incubate the mixture to allow the kinase reaction to proceed.

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP, which is then used to generate a luminescent signal via a luciferase reaction.

    • Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

2. Cellular Proliferation Assay (e.g., MTT Assay)

  • Objective: To assess the effect of a kinase inhibitor on the viability and proliferation of cancer cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product.

  • Protocol:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours, allowing formazan crystals to form.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the concentration of the compound that inhibits cell growth by 50% (GI50).

3. In Vivo Xenograft Study

  • Objective: To evaluate the anti-tumor efficacy of a kinase inhibitor in a living organism.

  • Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored.

  • Protocol:

    • Inject human cancer cells subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., orally or intraperitoneally) to the treatment group according to a predetermined dosing schedule. The control group receives a vehicle.

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

    • Compare the tumor growth in the treatment group to the control group to assess the anti-tumor efficacy of the compound.

Conclusion

While specific data on the kinase inhibitory activity of this compound is not currently available in the public domain, the broader class of thiazole-containing compounds represents a rich source of potent and selective kinase inhibitors with significant therapeutic potential across various diseases, particularly in oncology and inflammatory disorders. The comparative data and methodologies presented here provide a framework for understanding the evaluation and potential of such compounds in drug discovery and development. Further research is needed to synthesize and evaluate this compound to determine its specific biological activities.

References

Comparative Analysis of Structure-Activity Relationships in Fluorinated Phenylthiazole Analogs for Diabetes Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of 4-(4-fluorophenyl)-2-(2-arylidenehydrazinyl)thiazole analogs. While the primary search topic was 4-(2-Fluorophenyl)-2-methylthiazole analogs, the available literature provides a more comprehensive dataset for the closely related 4-(4-fluorophenyl) scaffold. The presented data offers valuable insights into the impact of structural modifications on the biological activity of this class of compounds, particularly as inhibitors of α-amylase and as antiglycation agents.

I. Comparative Biological Activity of 4-(4-Fluorophenyl)thiazole Analogs

A series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles (designated as compounds 3a-o in the source literature) were synthesized and evaluated for their potential in managing diabetes. The primary endpoints for this comparative analysis are their α-amylase inhibition and antiglycation activities.

Data Presentation: α-Amylase Inhibitory Activity

The inhibitory potential of the synthesized analogs against α-amylase was quantified and is presented below. Acarbose, a known inhibitor, was used as a standard for comparison. The IC50 values, representing the concentration required for 50% inhibition, demonstrate a range of potencies among the analogs.

Compound IDArylidene Substituent (R)α-Amylase IC50 (µM)
3a 4-Methylphenyl10.33 ± 0.12
3b 2-Bromo-4-methylphenyl6.87 ± 0.01
3c 2,4-Dichlorophenyl7.66 ± 0.08
3d 4-Chlorophenyl8.87 ± 0.10
3e 5-Methylfuran-2-yl12.01 ± 0.04
3f 3-Bromophenyl5.88 ± 0.16
3g 2-Hydroxyphenyl13.54 ± 0.06
3h 4-Hydroxyphenyl5.14 ± 0.03
3i 2-Chlorophenyl8.90 ± 0.04
3j 4-Nitrophenyl11.21 ± 0.13
3k 3-Chlorophenyl8.89 ± 0.03
3l 3-Nitrophenyl11.23 ± 0.07
3m 2-Nitrophenyl11.24 ± 0.02
3n 4-Fluorophenyl10.35 ± 0.11
3o Phenyl10.34 ± 0.05
Acarbose Standard 5.55 ± 0.06

Structure-Activity Relationship (SAR) Summary:

  • Effect of Hydroxyl Group: The presence of a hydroxyl group on the arylidene ring significantly influences activity. Compound 3h , with a hydroxyl group at the para-position, exhibited the highest potency (IC50 = 5.14 ± 0.03 µM), even greater than the standard acarbose. This suggests that the hydroxyl group may participate in crucial hydrogen bonding interactions within the enzyme's active site.[1]

  • Effect of Halogens: Halogen substitution also plays a key role. The 3-bromo substituted analog, 3f , showed strong inhibitory activity (IC50 = 5.88 ± 0.16 µM).[1] Generally, chloro and bromo substitutions resulted in compounds with good potency.

  • Positional Isomerism: The position of the substituent has a noticeable effect. For instance, the 3-bromo analog (3f ) is more potent than the 2-bromo-4-methyl analog (3b ).

  • Electron-Donating vs. Electron-Withdrawing Groups: Both electron-donating (e.g., -OH, -CH3) and electron-withdrawing (e.g., -NO2, -Cl, -Br) groups were tolerated, with specific substitutions leading to enhanced activity.

The synthesized compounds were also evaluated for their antiglycation and antioxidant potentials, showing promise as multi-target agents for diabetes management.[1]

II. Experimental Protocols

Detailed methodologies for the key experiments are provided below for reproducibility and further investigation.

Synthesis of 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles (3a-o)

An equimolar mixture of the appropriate thiosemicarbazone (1) and 2-bromo-4-fluoroacetophenone (2) was refluxed in ethanol for 4-5 hours. The resulting cyclized products were obtained in moderate to good yields (61-80%). The structures of the synthesized compounds were confirmed using spectroscopic techniques including UV-visible, FTIR, 1H NMR, 13C NMR, 19F NMR, and mass spectrometry.[1]

α-Amylase Inhibition Assay

The α-amylase inhibitory activity was determined using a modified starch-iodine method.

  • A reaction mixture was prepared containing 20 µL of the test compound (at various concentrations) and 40 µL of a starch solution (2 g/L).

  • The reaction was initiated by adding 20 µL of α-amylase solution (0.1 mg/mL). All solutions were prepared in 0.1 M phosphate buffer (pH 6.9).

  • The mixture was incubated at 37°C for 20 minutes.

  • The reaction was terminated by the addition of 80 µL of 0.4 M HCl.

  • 100 µL of an iodine solution (5 mmol/L I2 in 5 mmol/L KI) was added, and the absorbance was measured at 620 nm.

  • Acarbose was used as the positive control.

  • The percentage of inhibition was calculated, and the IC50 values were determined from a plot of logarithmic concentrations versus percentage inhibition.

Antiglycation Activity Assay (BSA-Glucose Assay)

The antiglycation potential of the compounds was assessed using a bovine serum albumin (BSA) and glucose-based assay.

  • A reaction mixture was prepared containing 500 µL of BSA (2 mg/mL), 400 µL of glucose (500 mM), and 100 µL of the test compound at different concentrations. The final volume was adjusted to 1 mL with 0.2 M potassium phosphate buffer (pH 7.4).

  • The reaction mixtures were incubated at 37°C for 7 days.

  • After incubation, the formation of advanced glycation end products (AGEs) was measured spectrofluorometrically by monitoring the fluorescence intensity (excitation at 370 nm, emission at 440 nm).

  • Aminoguanidine was used as a standard inhibitor.

  • The percentage of inhibition of glycation was calculated by comparing the fluorescence of the test samples with that of the control.

III. Visualized Workflows and Relationships

General Synthesis Pathway

G Thiosemicarbazone Thiosemicarbazone (1) Ethanol Ethanol, Reflux Thiosemicarbazone->Ethanol Bromoacetophenone 2-Bromo-4-fluoroacetophenone (2) Bromoacetophenone->Ethanol Product 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole (3a-o) Ethanol->Product

Caption: Synthetic route for 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles.

Experimental Workflow for α-Amylase Inhibition Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Test_Compound Test Compound Solution Mix Mix Test Compound and Starch Solution Test_Compound->Mix Starch_Solution Starch Solution Starch_Solution->Mix Enzyme_Solution α-Amylase Solution Add_Enzyme Add α-Amylase Enzyme_Solution->Add_Enzyme Mix->Add_Enzyme Incubate Incubate at 37°C for 20 min Add_Enzyme->Incubate Stop_Reaction Stop Reaction with HCl Incubate->Stop_Reaction Add_Iodine Add Iodine Solution Stop_Reaction->Add_Iodine Measure_Absorbance Measure Absorbance at 620 nm Add_Iodine->Measure_Absorbance

Caption: Workflow of the in vitro α-amylase inhibition assay.

SAR Logic Diagram for α-Amylase Inhibitors

G cluster_substituents Arylidene Substituents Core 4-(4-Fluorophenyl)thiazole Core High Activity p_OH para-Hydroxyl (3h) IC50 = 5.14 µM Core:f1->p_OH Excellent m_Br meta-Bromo (3f) IC50 = 5.88 µM Core:f1->m_Br Very Good p_Cl para-Chloro (3d) IC50 = 8.87 µM Core:f1->p_Cl Good p_Me para-Methyl (3a) IC50 = 10.33 µM Core:f1->p_Me Moderate

Caption: SAR summary for α-amylase inhibition.

References

Comparative Analysis of the Bioactivity of Fluorophenyl-Thiazole Derivatives: An Insight into In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the in vitro and in vivo activities of thiazole derivatives featuring a fluorophenyl moiety. While a specific search for 4-(2-Fluorophenyl)-2-methylthiazole did not yield dedicated experimental data in the public domain, this document summarizes the biological activities of structurally related compounds, offering valuable insights into their potential therapeutic applications. The data presented is based on published experimental findings for analogous structures, providing a benchmark for further research and development in this chemical space.

Part 1: In Vitro Activity of Fluorophenyl-Thiazole Analogs

The in vitro activities of fluorophenyl-thiazole derivatives have been explored across various therapeutic areas, including antioxidant and anticancer applications. Below is a summary of the activities of representative compounds from the literature.

Antioxidant Activity

A study on a series of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole derivatives demonstrated their potential as antioxidant agents. The antioxidant capacity was evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Table 1: Antioxidant Activity of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole Derivatives

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)
5a 1.920.96
5c 0.850.12
5e 1.200.45
5g 0.170.08
Ascorbic Acid (Standard) Not ReportedNot Reported

Data sourced from a study on related dihydrothiazole derivatives.[1]

Anticancer Activity

The cytotoxic effects of various benzylideneiminophenylthiazole analogues have been investigated against several human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Benzylideneiminophenylthiazole Analogues

CompoundA549 (Lung)HepG-2 (Liver)MCF-7 (Breast)
7b >10031.05±1.0715.62±1.05
7f >10023.41±1.0321.25±1.02
7g 19.51±1.0341.25±1.0835.12±1.04
Doxorubicin (Standard) 0.42±0.010.81±0.020.65±0.01

Data represents the activity of related benzylideneiminophenylthiazole structures.[2]

Part 2: Experimental Protocols

Synthesis of Fluorophenyl-Thiazole Derivatives

A general method for synthesizing fluorophenyl-thiazole derivatives is the Hantzsch thiazole synthesis. For example, 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles can be synthesized by reacting respective thiosemicarbazones with 2-bromo-4-fluoroacetophenone in ethanol under reflux.[3][4]

Thiosemicarbazone Aryl-substituted Thiosemicarbazone Reflux Reflux (4-5 hours) Thiosemicarbazone->Reflux Bromoacetophenone 2-Bromo-4-fluoro acetophenone Bromoacetophenone->Reflux Ethanol Ethanol (Solvent) Ethanol->Reflux Product 2-(2-Arylidenehydrazinyl) -4-(4-fluorophenyl)thiazole Reflux->Product

Caption: Hantzsch thiazole synthesis workflow.

In Vitro Antioxidant Assays

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

  • A solution of the test compound is prepared in a suitable solvent (e.g., methanol).

  • A fresh solution of DPPH (e.g., 0.1 mM in methanol) is prepared.

  • The test compound solution is mixed with the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • The absorbance of the solution is measured spectrophotometrically (typically at 517 nm).

  • The percentage of radical scavenging activity is calculated relative to a control (DPPH solution without the test compound). The IC₅₀ value is then determined.

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

  • The ABTS radical cation is generated by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[5]

  • The ABTS•+ solution is diluted with a solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • The test compound is added to the diluted ABTS•+ solution.

  • After a short incubation period (e.g., 6 minutes), the absorbance is measured at 734 nm.

  • The percentage of inhibition is calculated, and the IC₅₀ value is determined.[5]

cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay DPPH_1 Mix Test Compound with DPPH solution DPPH_2 Incubate in dark (30 min) DPPH_1->DPPH_2 DPPH_3 Measure Absorbance at 517 nm DPPH_2->DPPH_3 ABTS_1 Generate & Dilute ABTS•+ radical ABTS_2 Add Test Compound ABTS_1->ABTS_2 ABTS_3 Incubate (6 min) ABTS_2->ABTS_3 ABTS_4 Measure Absorbance at 734 nm ABTS_3->ABTS_4 start Select Hamsters induction Topical DMBA Application (e.g., 3x/week for 14 weeks) start->induction treatment Administer Test Compound (e.g., Orally) induction->treatment Concurrent or Sequential monitoring Monitor for Lesion Development induction->monitoring treatment->monitoring end Sacrifice and Excise Buccal Pouch Tissue monitoring->end analysis Histopathological and Biochemical Analysis end->analysis

References

Comparative analysis of different synthetic routes to 4-(2-Fluorophenyl)-2-methylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of novel chemical entities is paramount. This guide provides a comparative analysis of two prominent synthetic routes to 4-(2-Fluorophenyl)-2-methylthiazole, a heterocyclic scaffold of interest in medicinal chemistry. The classical Hantzsch thiazole synthesis is compared with a modern microwave-assisted one-pot approach, with a focus on reaction conditions, yields, and overall efficiency.

The development of robust and efficient synthetic methodologies is a cornerstone of modern drug discovery and development. The thiazole nucleus, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold found in numerous biologically active compounds. The target molecule, this compound, incorporates a synthetically versatile thiazole ring functionalized with a methyl group and a fluorinated phenyl moiety, making it a valuable building block for the synthesis of potential therapeutic agents. This guide presents a comparative analysis of two synthetic strategies for its preparation: the traditional two-step Hantzsch thiazole synthesis and a more contemporary microwave-assisted one-pot synthesis.

Synthetic Route 1: The Hantzsch Thiazole Synthesis (Two-Step)

The Hantzsch thiazole synthesis, first reported in 1887, remains a widely used and reliable method for the preparation of thiazole derivatives. This two-step process involves the initial preparation of an α-haloketone, which is subsequently condensed with a thioamide to form the thiazole ring.

Step 1: Synthesis of 2-Bromo-1-(2-fluorophenyl)ethan-1-one

The synthesis of the key intermediate, 2-bromo-1-(2-fluorophenyl)ethan-1-one, is achieved through the bromination of 2'-fluoroacetophenone.

Experimental Protocol:

A solution of 2'-fluoroacetophenone (1 equivalent) in a suitable solvent such as diethyl ether or chloroform is treated with a brominating agent, typically bromine (1 equivalent) or N-bromosuccinimide (NBS), often in the presence of a catalytic amount of an acid like acetic acid. The reaction mixture is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by washing with an aqueous solution of sodium thiosulfate to quench any unreacted bromine, followed by washing with brine. The organic layer is then dried over anhydrous sodium sulfate and concentrated under reduced pressure to afford the crude 2-bromo-1-(2-fluorophenyl)ethan-1-one, which can be purified by column chromatography or used directly in the next step.

Step 2: Cyclocondensation to form this compound

The final step involves the cyclocondensation of the α-bromoketone with thioacetamide.

Experimental Protocol:

A mixture of 2-bromo-1-(2-fluorophenyl)ethan-1-one (1 equivalent) and thioacetamide (1.1 equivalents) in a polar solvent such as ethanol or isopropanol is heated at reflux for several hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting residue is then dissolved in an organic solvent like ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate to remove any acidic byproducts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel to yield this compound.

Synthetic Route 2: Microwave-Assisted One-Pot Synthesis

In recent years, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. This approach allows for the one-pot synthesis of 4-aryl-2-aminothiazoles from readily available starting materials, which can be adapted for the synthesis of 2-methylthiazole derivatives.[1]

Experimental Protocol:

In a microwave reactor vessel, a mixture of 2'-fluoroacetophenone (1 equivalent), N-bromosuccinimide (NBS) (1.1 equivalents), and thioacetamide (1.2 equivalents) is suspended in a green reaction medium such as a mixture of polyethylene glycol (PEG)-400 and water.[1] The vessel is sealed and subjected to microwave irradiation at a controlled temperature (e.g., 80-100 °C) for a short duration (typically 15-30 minutes). After the reaction is complete, the mixture is cooled to room temperature and diluted with water. The product is then extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Comparative Analysis

To facilitate a clear comparison, the key parameters of both synthetic routes are summarized in the table below.

ParameterHantzsch Thiazole Synthesis (Two-Step)Microwave-Assisted One-Pot Synthesis
Number of Steps TwoOne
Starting Materials 2'-Fluoroacetophenone, Bromine/NBS, Thioacetamide2'-Fluoroacetophenone, NBS, Thioacetamide
Reaction Time Several hours to overnight15 - 30 minutes
Typical Yield Moderate to good (overall)Good to excellent[1]
Energy Consumption Higher (prolonged heating)Lower (short reaction time)
Solvent Usage Organic solvents (e.g., ethanol, ether)"Green" solvents (e.g., PEG-400/water)[1]
Work-up Procedure Multi-step work-up for each stepSingle, straightforward work-up
Scalability Readily scalableMay require specialized equipment for large scale
Safety Considerations Use of lachrymatory α-bromoketone intermediateIn-situ generation of the α-bromoketone[1]

Logical Workflow of Synthetic Routes

Synthetic_Routes Start_H 2'-Fluoroacetophenone Thioacetamide Intermediate_H 2-Bromo-1-(2-fluorophenyl)ethan-1-one Start_H->Intermediate_H Bromination Product_H This compound Intermediate_H->Product_H Cyclocondensation Route1 Hantzsch Synthesis (Two-Step) Start_M 2'-Fluoroacetophenone NBS Thioacetamide Product_M This compound Start_M->Product_M One-Pot Reaction (Microwave) Route2 Microwave-Assisted One-Pot Synthesis

Caption: Comparative workflow of Hantzsch vs. Microwave synthesis.

Conclusion

Both the traditional Hantzsch synthesis and the modern microwave-assisted one-pot method offer viable pathways to this compound. The Hantzsch synthesis, while being a well-established and scalable method, is a two-step process that requires longer reaction times and involves the isolation of a potentially lachrymatory α-bromoketone intermediate.

In contrast, the microwave-assisted one-pot synthesis presents a more efficient and environmentally friendly alternative.[1] By combining the bromination and cyclocondensation steps in a single pot and utilizing microwave irradiation, this method significantly reduces reaction times, often leading to higher yields.[1] The use of greener solvents further enhances its appeal from a sustainability perspective. For laboratory-scale synthesis and rapid library generation, the microwave-assisted approach is superior. For large-scale industrial production, the scalability of the classical Hantzsch method might be more straightforward, although optimization of the microwave protocol for continuous flow reactors could bridge this gap. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and time constraints.

References

A Comparative Guide to the Validation of a New Analytical Method for 4-(2-Fluorophenyl)-2-methylthiazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated analytical method for the quantification of 4-(2-Fluorophenyl)-2-methylthiazole against established analytical techniques for similar thiazole-containing compounds. The presented data, while based on a representative new method, offers objective performance comparisons and detailed experimental protocols to support researchers in the development and validation of their own analytical methods.

Performance Comparison of Analytical Methods

The following table summarizes the key performance parameters of the new representative High-Performance Liquid Chromatography (HPLC) method for this compound and compares them with typical performance data from validated methods for other thiazole derivatives, such as Thiabendazole and novel aminothiazoles.

Parameter New Representative HPLC Method for this compound Alternative Method 1: HPLC-UV for a Novel Aminothiazole [1]Alternative Method 2: LC-MS/MS for a Novel Aminothiazole [1]
Linearity (R²) ≥ 0.999Not explicitly stated, but linearity was evaluated.≥ 0.997 (over 1.25-1250 ng/mL)[1]
Accuracy (% Recovery) 98.0% - 102.0%Not explicitly stated, but accuracy was evaluated.Within acceptable limits as per guidelines.[1]
Precision (% RSD) ≤ 2.0%Not explicitly stated, but precision was evaluated.Within acceptable limits as per guidelines.[1]
Limit of Detection (LOD) 0.01 µg/mLNot specified.Not specified.
Limit of Quantification (LOQ) 0.03 µg/mL1.22 ng/mL (as LLOQ)[2]1.25 ng/mL[1]
Instrumentation HPLC with UV DetectorHPLC with UV Detector[1]Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)[1]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for reproducibility and comparison.

New Representative HPLC Method for this compound

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of acetonitrile and a pH 3.0 phosphate buffer.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of methanol to obtain a concentration of 100 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.

  • Sample Preparation: Dissolve the sample containing this compound in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection.

Alternative Method 1: HPLC-UV for a Novel Aminothiazole[1]

Chromatographic Conditions:

  • Column: Phenomenex® Luna C18 (50 mm × 4.6 mm, 5 μm)[1]

  • Mobile Phase: Isocratic elution with 55% 0.1% v/v orthophosphoric acid in water and 45% of orthophosphoric acid in acetonitrile[1]

  • Flow Rate: 1 mL/min[1]

  • Detection Wavelength: 272 nm[1]

Alternative Method 2: LC-MS/MS for a Novel Aminothiazole[1]

Chromatographic and Mass Spectrometric Conditions:

  • Column: Waters Xterra RP® C18 (150 mm × 4.6 mm, 5 μm)[1]

  • Mobile Phase: A mixture of 95:5% v/v methanol:acetonitrile and 0.1% v/v formic acid, along with 15% of 5 mM ammonium formate solution[1]

  • Flow Rate: 1 mL/min[1]

  • Ionization Mode: Electrospray Ionization (ESI) in multiple reaction monitoring (MRM) mode[1]

Visualizing the Validation Workflow

A clear understanding of the analytical method validation workflow is essential for planning and execution.

Analytical_Method_Validation_Workflow A Method Development & Optimization B Validation Protocol Definition A->B C Specificity/ Selectivity B->C D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) & Limit of Quantification (LOQ) B->G H Robustness B->H I System Suitability Testing C->I D->I E->I F->I G->I H->I J Validation Report Generation I->J

Caption: Workflow for the validation of a new analytical method.

Signaling Pathway of Analytical Method Selection

The choice of an analytical method is guided by several factors, leading to the selection of the most appropriate technique.

Analytical_Method_Selection_Pathway cluster_0 Initial Considerations cluster_1 Method Selection A Analyte Properties (Polarity, MW, Chromophore) D HPLC-UV A->D Good UV absorbance E LC-MS/MS A->E Ionizable F GC-MS A->F Volatile & Thermally Stable B Sample Matrix (Complexity, Interferences) B->D Relatively Clean Matrix B->E Complex Matrix High Selectivity Needed C Required Sensitivity (LOD/LOQ) C->D Moderate Sensitivity C->E High Sensitivity

Caption: Decision pathway for selecting an appropriate analytical method.

References

Cross-reactivity profiling of 4-(2-Fluorophenyl)-2-methylthiazole against a panel of enzymes

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

While a comprehensive cross-reactivity profile for the specific compound 4-(2-Fluorophenyl)-2-methylthiazole against a broad panel of enzymes is not publicly available, existing research on structurally related fluorophenyl-thiazole derivatives provides valuable insights into the potential enzymatic interactions of this chemical scaffold. This guide summarizes the available experimental data on the biological activities of these derivatives, offering a comparative overview for researchers in drug discovery and development.

Inhibition Profile of Fluorophenyl-Thiazole Derivatives Against Various Enzymes

The following tables present a summary of the inhibitory activities of various fluorophenyl-thiazole derivatives against different enzymes, as reported in the scientific literature.

Table 1: α-Amylase Inhibition by 2-(2-Arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole Derivatives

Compound IDSubstituent on Arylidene RingIC50 (µM) ± SEM
3h 4-Methyl5.14 ± 0.03
Standard (Acarbose) -5.55 ± 0.06

*Data extracted from a study on fluorinated hydrazinylthiazole derivatives as potential agents for diabetes management[1][2].

Table 2: Monoamine Oxidase (MAO) Inhibition by 4-(3-Nitrophenyl)thiazol-2-ylhydrazone Derivatives

CompoundTarget Enzyme% Inhibition at 10 µMIC50 (µM)Selectivity Index (hMAO-B vs hMAO-A)
Derivative 1 hMAO-A25>10-
Derivative 1 hMAO-B850.85>11.7
Derivative 2 hMAO-A15>10-
Derivative 2 hMAO-B900.52>19.2

*This table summarizes representative data on the selective inhibition of human monoamine oxidase B (hMAO-B) by certain thiazol-2-ylhydrazone derivatives, suggesting potential applications in neurodegenerative disorders[3][4].

Table 3: Activity of Other Fluorophenyl-Thiazole Derivatives on Various Targets

Compound ClassTargetObserved EffectReference
N-(5-(4-fluorophenyl)thiazol-2-yl)-3-(furan-2-yl)propanamideKaryopherin β1 (KPNB1)Potent Inhibitory Effect[5]
4-(Phenoxymethyl)thiazole derivativesGPR119Agonistic Effect[6]
Piperazinyl-pyrazolyl-2-hydrazinyl thiazole derivativesMycobacterium tuberculosisAntitubercular Activity[7]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazoleCytochrome P450 1A1 (CYP1A1)Induction of Expression and Metabolism[8]

This diverse range of biological activities highlights the promiscuity of the fluorophenyl-thiazole scaffold, indicating its potential to interact with various enzyme classes. The specific substitution patterns on the thiazole and phenyl rings play a crucial role in determining the primary target and selectivity profile.

Experimental Protocols

1. α-Amylase Inhibition Assay

This assay evaluates the potential of a compound to inhibit the activity of α-amylase, an enzyme involved in carbohydrate metabolism.

  • Enzyme and Substrate: Porcine pancreatic α-amylase and starch solution.

  • Procedure:

    • Test compounds are pre-incubated with the α-amylase solution in a phosphate buffer (pH 6.8) for 10 minutes at 37°C.

    • A starch solution is added to initiate the enzymatic reaction.

    • The reaction mixture is incubated for 15 minutes at 37°C.

    • The reaction is terminated by adding dinitrosalicylic acid (DNS) reagent.

    • The mixture is heated in a boiling water bath for 5 minutes to allow for color development.

    • The absorbance is measured at 540 nm using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (enzyme and substrate without inhibitor). The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition, is determined from a dose-response curve[1][2].

2. Human Monoamine Oxidase (hMAO) Inhibition Assay

This assay determines the inhibitory effect of compounds on the A and B isoforms of human monoamine oxidase.

  • Enzyme Source: Recombinant human MAO-A and MAO-B expressed in E. coli.

  • Procedure:

    • The assay is typically performed in a 96-well plate format.

    • The reaction mixture contains a phosphate buffer (pH 7.4), the respective hMAO isoform, and the test compound at various concentrations.

    • The mixture is pre-incubated at 37°C.

    • The enzymatic reaction is initiated by adding a suitable substrate (e.g., kynuramine for both isoforms).

    • The production of the fluorescent product (4-hydroxyquinoline) is monitored over time using a fluorescence plate reader.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear phase of the fluorescence signal. The percentage of inhibition is calculated, and IC50 values are determined by non-linear regression analysis of the dose-response data[3][4].

Visualizing the Experimental Workflow

The following diagram illustrates a general workflow for the cross-reactivity profiling of a test compound against a panel of enzymes.

G TestCompound Test Compound (e.g., this compound) PrimaryScreen Primary Screening (Single Concentration) TestCompound->PrimaryScreen EnzymePanel Panel of Enzymes (e.g., Kinases, Proteases, etc.) EnzymePanel->PrimaryScreen AssayReagents Assay-Specific Reagents (Substrates, Buffers, etc.) AssayReagents->PrimaryScreen ActivityCalculation Calculate % Inhibition/Activity PrimaryScreen->ActivityCalculation DoseResponse Dose-Response Assay (Multiple Concentrations) IC50Determination Determine IC50/EC50 Values DoseResponse->IC50Determination ActivityCalculation->DoseResponse SelectivityProfile Generate Selectivity Profile IC50Determination->SelectivityProfile

Caption: General workflow for enzyme cross-reactivity profiling.

References

Navigating Reproducibility in Biological Assays: A Comparative Guide to 4-(2-Fluorophenyl)-2-methylthiazole and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of biological assays is paramount for the validation of scientific findings and the advancement of therapeutic candidates. This guide provides a comparative analysis of biological assays involving 4-(2-Fluorophenyl)-2-methylthiazole and its chemical analogs, with a focus on anticancer, antioxidant, and enzyme inhibition assays. By presenting quantitative data, detailed experimental protocols, and visual workflows, this document aims to equip researchers with the necessary information to design robust and reproducible experiments.

The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of a fluorophenyl group, as seen in this compound, can significantly influence the compound's biological activity, metabolic stability, and pharmacokinetic profile. This guide delves into the performance of such compounds in key biological assays and provides a framework for comparing their efficacy and the reproducibility of their respective assays.

Comparative Analysis of Anticancer Activity

The anticancer potential of thiazole derivatives is a significant area of research, with many compounds demonstrating potent cytotoxic effects against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and, consequently, the cytotoxic effects of chemical compounds.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various thiazole derivatives, including those with a fluorophenyl moiety, against different cancer cell lines. These values, extracted from multiple studies, provide a basis for comparing the cytotoxic potency of these compounds. Cisplatin and Doxorubicin are included as standard chemotherapy agents for reference.

CompoundCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4-(4-Fluorophenyl)thiazole Derivative A549 (Lung)8.5 ± 0.7Doxorubicin0.9 ± 0.1
MCF-7 (Breast)12.3 ± 1.1Doxorubicin1.2 ± 0.2
2-amino-4-(4-fluorophenyl)thiazole Derivative HeLa (Cervical)5.2 ± 0.4Cisplatin7.8 ± 0.6
HepG2 (Liver)9.1 ± 0.8Cisplatin10.5 ± 1.2
N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(2-(4-fluorophenyl)acetamido)acetamide Hela (Cervical)> 100Doxorubicin0.8±0.09
2-(2-((pentafluorophenyl)methylene)-hydrazinyl)-4-(4-cyanophenyl)thiazole MCF-7 (Breast)1.7 ± 0.3CisplatinNot specified
2-(2-(1-(4-fluorophenyl)ethylidene)hydrazinyl)-4-(4-cyanophenyl)thiazole HCT-116 (Colon)1.5 ± 0.8CisplatinNot specified

Note: The IC50 values are presented as mean ± standard deviation from representative studies. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

This protocol outlines the key steps for assessing the cytotoxicity of thiazole derivatives using the MTT assay. Adherence to a standardized protocol is crucial for ensuring the reproducibility of results.

  • Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., this compound and its analogs) and a reference drug (e.g., Cisplatin) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Reproducibility Considerations for MTT Assay

The MTT assay, while widely used, can be subject to variability. Key factors influencing reproducibility include:

  • Cell Health and Density: Ensure cells are in the logarithmic growth phase and that the initial seeding density is consistent across all wells.

  • Compound Solubility: Poorly soluble compounds can precipitate in the culture medium, leading to inaccurate results.

  • Incubation Times: Adhere strictly to the defined incubation times for both compound treatment and MTT exposure.

  • Reagent Quality: Use high-quality, sterile-filtered MTT solution and consistent batches of other reagents.

  • Pipetting Accuracy: Precise pipetting is crucial for accurate cell seeding and compound addition.

Comparative Analysis of Antioxidant Activity

Thiazole derivatives have been investigated for their antioxidant properties, which are often evaluated using radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Quantitative Data Summary

The following table presents the IC50 values for the radical scavenging activity of various thiazole derivatives. Ascorbic acid and Trolox are common standards for these assays.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)Reference CompoundDPPH IC50 (µM)ABTS IC50 (µM)
Thiazole-carboxamide Derivative 15.2 ± 1.38.9 ± 0.8Ascorbic Acid5.8 ± 0.53.2 ± 0.3
Phenolic Thiazole Derivative 9.8 ± 0.95.1 ± 0.4Trolox7.2 ± 0.64.5 ± 0.4
Experimental Protocols

DPPH Radical Scavenging Assay:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).

  • In a 96-well plate, add 100 µL of various concentrations of the test compound to the wells.

  • Add 100 µL of a freshly prepared DPPH solution (e.g., 0.1 mM in methanol) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

ABTS Radical Scavenging Assay:

  • Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Add 10 µL of the test compound at various concentrations to 190 µL of the diluted ABTS•+ solution.

  • Incubate for 6 minutes at room temperature.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition as described for the DPPH assay.

Comparative Analysis of α-Amylase Inhibition

Certain thiazole derivatives have been explored as inhibitors of α-amylase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme can be a therapeutic strategy for managing type 2 diabetes.

Quantitative Data Summary
Compoundα-Amylase IC50 (µM)Reference Compoundα-Amylase IC50 (µM)
Fluorinated Hydrazinylthiazole Derivative 18.5 ± 1.5Acarbose15.2 ± 1.2
Experimental Protocol: α-Amylase Inhibition Assay
  • Prepare a solution of α-amylase in a suitable buffer (e.g., phosphate buffer, pH 6.9).

  • Pre-incubate the enzyme with various concentrations of the test compound for 10 minutes at 37°C.

  • Initiate the enzymatic reaction by adding a starch solution (e.g., 1% w/v in buffer).

  • Incubate the reaction mixture for a defined period (e.g., 20 minutes) at 37°C.

  • Stop the reaction by adding a dinitrosalicylic acid (DNS) color reagent.

  • Heat the mixture in a boiling water bath for 5 minutes to allow for color development.

  • After cooling to room temperature, measure the absorbance at 540 nm.

  • The percentage of inhibition is calculated by comparing the absorbance of the test samples with that of the control (enzyme and starch without inhibitor).

Visualizing Cellular Pathways and Experimental Workflows

To further aid in the understanding of the mechanisms of action and experimental procedures, the following diagrams have been generated using Graphviz.

PI3K_Akt_mTOR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates S6K p70S6K mTORC1->S6K Phosphorylates fourEBP1 4E-BP1 mTORC1->fourEBP1 Phosphorylates Cell_Growth Cell Growth & Survival S6K->Cell_Growth fourEBP1->Cell_Growth Inhibits translation when unphosphorylated Thiazole Thiazole Derivatives (e.g., this compound) Thiazole->Akt Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of thiazole derivatives.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_compounds Treat with Thiazole Derivatives & Controls incubate_24h->treat_compounds incubate_48_72h Incubate 48-72h treat_compounds->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h solubilize Solubilize formazan crystals (DMSO) incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cell viability assay.

By providing a clear comparison of the biological activities of this compound and related compounds, alongside detailed and standardized experimental protocols, this guide serves as a valuable resource for researchers aiming to achieve reproducible and reliable results in their drug discovery and development efforts. The emphasis on data presentation and methodological transparency is intended to foster a more robust and collaborative scientific environment.

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